RS-100329
描述
an alpha(1A)-adrenoceptor antagonist; structure in first source
Structure
3D Structure
属性
CAS 编号 |
232953-52-5 |
|---|---|
分子式 |
C20H25F3N4O3 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29) |
InChI 键 |
RCOBWVAGWYRNHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
RS-100329; RS 100329; RS100329; RS 100329 HCl; RS100329 HCl. |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Precision of RS-100329: A Technical Guide to its Mechanism of Action
For Immediate Release
This document provides an in-depth technical overview of the mechanism of action of RS-100329, a potent and selective α1A-adrenoceptor antagonist. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key findings from foundational studies to elucidate the pharmacological profile of this compound.
Core Mechanism: Selective Antagonism of the α1A-Adrenoceptor
This compound functions as a competitive antagonist at the α1A-adrenergic receptor (α1A-AR).[1][2][3] This selectivity is critical to its pharmacological profile, as the α1A-AR subtype is predominantly responsible for smooth muscle contraction in the lower urinary tract.[1] By blocking the binding of endogenous catecholamines, such as norepinephrine, to the α1A-AR, this compound inhibits downstream signaling pathways that lead to smooth muscle contraction. This targeted action makes it a valuable tool for research into conditions such as benign prostatic hyperplasia (BPH), where relaxation of the bladder neck and prostate smooth muscle is a key therapeutic goal.[1]
Quantitative Analysis of Receptor Binding and Functional Antagonism
The affinity and selectivity of this compound for the human α1-adrenoceptor subtypes have been rigorously quantified through radioligand binding and functional assays. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Radioligand Binding Affinity of this compound at Human α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Selectivity vs. α1A |
| α1A | 9.6[4][5] | - |
| α1B | 7.5[4] | 126-fold[5] |
| α1D | 7.9[4] | 50-fold[5] |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
Table 2: Functional Antagonist Potency of this compound in Various Tissues
| Tissue | Predominant Receptor Subtype | pA2 |
| Human Lower Urinary Tract | α1A | 9.2 |
| Rabbit Bladder Neck | α1A | 9.2 |
| Human Renal Artery | Not specified | 7.3 |
| Rat Aorta | α1D | 7.9 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.
Signaling Pathway of α1A-Adrenoceptor and Inhibition by this compound
The α1A-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various downstream effectors leading to smooth muscle contraction. This compound competitively binds to the α1A-adrenoceptor, preventing agonist-induced activation of this signaling cascade.
Experimental Protocols
The characterization of this compound involved two key types of in vitro experiments: radioligand binding assays and functional second-messenger assays.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of this compound for the different α1-adrenoceptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors were used.
-
Radioligand: [3H]-prazosin was used as the radiolabeled ligand that binds to all α1-adrenoceptor subtypes.
-
Protocol Outline:
-
Intact CHO-K1 cells expressing a specific α1-AR subtype were incubated with a fixed concentration of [3H]-prazosin.
-
Increasing concentrations of the unlabeled antagonist (this compound) were added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the cells were washed to remove unbound radioligand.
-
The amount of bound radioactivity was measured using scintillation counting.
-
The concentration of this compound that inhibited 50% of the specific binding of [3H]-prazosin (IC50) was determined.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Second-Messenger Assays (Inositol Phosphate Accumulation)
These experiments were conducted to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced second messenger production.
-
Cell Lines: CHO-K1 cells expressing human cloned α1A-, α1B-, or α1D-adrenoceptors.
-
Protocol Outline:
-
Cells were pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
The cells were then incubated with various concentrations of this compound.
-
Norepinephrine (the agonist) was added to stimulate the α1-adrenoceptors, leading to the production of [3H]-inositol phosphates (IPs).
-
The reaction was stopped, and the total [3H]-IPs were separated from the unincorporated [3H]-myo-inositol using anion-exchange chromatography.
-
The amount of accumulated [3H]-IPs was quantified by scintillation counting.
-
The ability of this compound to inhibit the norepinephrine-induced accumulation of [3H]-IPs was used to determine its functional antagonist potency.
-
Conclusion
This compound is a highly potent and selective antagonist of the α1A-adrenoceptor. Its mechanism of action is centered on the competitive inhibition of norepinephrine-mediated activation of the Gq/11-PLC-IP3 signaling pathway, thereby preventing smooth muscle contraction. The quantitative data from both radioligand binding and functional assays confirm its high affinity and selectivity for the α1A-adrenoceptor subtype, providing a solid foundation for its use as a specific pharmacological tool in research and drug development.
References
- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. ovid.com [ovid.com]
- 4. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Selective Profile of RS-100329 at the α1A-Adrenoceptor: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the α1A-adrenoceptor selectivity profile of the antagonist RS-100329. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.
Core Data Summary
This compound is a potent and selective antagonist for the human α1A-adrenoceptor. Its selectivity has been primarily characterized through radioligand binding assays and functional studies in cell lines recombinantly expressing human adrenoceptor subtypes.
Table 1: α1-Adrenoceptor Binding Affinity and Functional Antagonism of this compound
| Receptor Subtype | Binding Affinity (pKi)[1][2] | Fold Selectivity (vs. α1A) - Binding | Functional Antagonism (pA2)[1] | Fold Selectivity (vs. α1A) - Functional |
| α1A | 9.6 | - | 9.2 (human LUT & rabbit bladder neck) | - |
| α1B | 7.5 | 126 | 7.9 (rat aorta) | ~20 |
| α1D | 8.0 | 50 | 7.3 (human renal artery) | ~79 |
LUT: Lower Urinary Tract
Signaling and Experimental Frameworks
The α1A-adrenoceptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein pathway. Upon agonist binding, this pathway initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Below are diagrams illustrating this signaling cascade and the experimental workflow for determining receptor binding affinity.
Experimental Protocols
The characterization of this compound's selectivity for α1-adrenoceptor subtypes involves two primary in vitro assays: radioligand binding and functional second messenger assays. The methodologies described are based on protocols typically employed for GPCR characterization.
Radioligand Binding Assays
These assays determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with human cloned α1A-, α1B-, or α1D-adrenoceptors are cultured to near confluency.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Assays are performed in a 96-well plate format in a final volume of 250 µL.
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand [³H]-prazosin (typically near its Kd, e.g., 0.5 nM).
-
Increasing concentrations of the unlabeled competitor, this compound (e.g., 10⁻¹² M to 10⁻⁵ M), are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).
-
The mixture is incubated at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-prazosin (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays: Inositol Phosphate Accumulation
These assays measure the functional consequence of receptor antagonism by quantifying the inhibition of agonist-stimulated second messenger production.
-
Cell Culture and Labeling:
-
CHO-K1 cells expressing the α1-adrenoceptor subtypes are seeded in multi-well plates and grown to confluency.
-
The cells are labeled overnight by incubating them in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 0.5 µCi/mL) to allow for its incorporation into membrane phosphoinositides.
-
-
Antagonist Pre-incubation and Agonist Stimulation:
-
On the day of the assay, the labeling medium is removed, and the cells are washed with a physiological salt solution (e.g., Krebs-Henseleit buffer).
-
The cells are pre-incubated with assay buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Varying concentrations of the antagonist, this compound, are added, and the cells are incubated for a further 20-30 minutes.
-
An agonist, such as noradrenaline (e.g., 10 µM), is then added to stimulate the α1-adrenoceptors, and the incubation continues for an additional 30-60 minutes.
-
-
Extraction of Inositol Phosphates:
-
The reaction is terminated by aspirating the medium and adding a cold acidic solution, such as 0.4 M perchloric acid or 10% trichloroacetic acid, to lyse the cells and precipitate proteins.
-
The cell lysates are collected and neutralized.
-
-
Separation and Quantification:
-
The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography.
-
Small chromatography columns packed with a resin like Dowex AG1-X8 are typically used.
-
The neutralized cell lysate is applied to the column. Unincorporated [³H]-inositol is washed off with water, and the total [³H]-inositol phosphates are eluted with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
The radioactivity in the eluate is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced accumulation of inositol phosphates is analyzed.
-
The concentration of this compound that produces a 50% inhibition of the agonist response (IC₅₀) is determined.
-
The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is calculated using the Schild equation to provide a measure of functional antagonist potency.
-
References
An In-depth Technical Guide to the Chemical Structure and Properties of RS-100329
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and associated experimental methodologies for the compound RS-100329. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound recognized for its potent and selective antagonist activity at the α1A-adrenoceptor.
Chemical Name: 5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride[1]
Molecular Formula: C₂₀H₂₅F₃N₄O₃·HCl[1]
Molecular Weight: 462.89 g/mol [1]
Chemical Structure (SMILES): Cl.CC1=CNC(=O)N(CCCN2CCN(CC2)C2=C(OCC(F)(F)F)C=CC=C2)C1=O[1]
CAS Number: 1215654-26-4[1]
Synonyms: RS 100329 hydrochloride, this compound HCl
Solubility: Soluble in water up to 100 mM and also soluble in DMSO.[2][3]
Storage: For long-term storage (months to years), it is recommended to store at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. The compound should be kept dry and protected from light.[3]
Pharmacological Properties
This compound is a highly potent and selective antagonist of the α1A-adrenoceptor, a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction.[1][2][4] This selectivity makes it a valuable tool for distinguishing the physiological and pathological roles of the α1A-adrenoceptor subtype from the α1B and α1D subtypes.
Binding Affinity and Selectivity
The primary pharmacological characteristic of this compound is its high affinity for the human cloned α1A-adrenoceptor, with significantly lower affinity for the α1B and α1D subtypes. This selectivity has been quantified through radioligand binding studies.[1][2][5]
| Parameter | α1A-adrenoceptor | α1B-adrenoceptor | α1D-adrenoceptor | Selectivity (α1A vs. α1B) | Selectivity (α1A vs. α1D) | Reference |
| pKi | 9.6 | 7.5 | 7.9 | 126-fold | 50-fold | [1][2][5] |
pKi is the negative logarithm of the inhibition constant (Ki).
Functional Antagonist Activity
In functional assays, this compound acts as a competitive antagonist, inhibiting the contractile responses induced by α1-adrenoceptor agonists such as noradrenaline. Its potency varies across different tissues, reflecting the differential expression of α1-adrenoceptor subtypes.[6][7]
| Tissue Preparation | Receptor Subtype(s) Predominantly Involved | pA2 Value | Reference |
| Human Lower Urinary Tract (LUT) | α1A | 9.2 | [7] |
| Rabbit Bladder Neck | α1A | 9.2 | [7] |
| Human Renal Artery | Mixed α1 subtypes | 7.3 | [7] |
| Rat Aorta | Mixed α1 subtypes | 7.9 | [7] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The higher pA2 values in lower urinary tract tissues, which are rich in α1A-adrenoceptors, underscore the functional selectivity of this compound.[6] This property has led to its use in research related to conditions such as benign prostatic hyperplasia, where α1A-adrenoceptors play a crucial role.[4][5]
Signaling Pathways
The α1A-adrenoceptor, upon activation by an agonist like norepinephrine, primarily couples to the Gq/11 family of G proteins. This initiates a canonical signaling cascade. However, evidence also suggests the existence of non-canonical, Gq-independent pathways.
Canonical Gq-Coupled Pathway
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses such as smooth muscle contraction.
Caption: Canonical α1A-adrenoceptor Gq-coupled signaling pathway.
Non-Canonical ERK Activation Pathway
Recent studies have indicated that α1A-adrenoceptors can also signal through pathways independent of Gq, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2. This pathway is implicated in cell survival and proliferation and appears to involve receptor endocytosis.
Caption: Non-canonical, endocytosis-dependent ERK activation by α1A-adrenoceptors.
Experimental Protocols
The following are generalized methodologies for the key experiments used to characterize this compound. The specific details are based on standard pharmacological practices; the exact parameters used in the foundational study by Williams et al. (1999) may vary.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the pKi of this compound at human cloned α1A, α1B, and α1D-adrenoceptors.
Materials:
-
Cell Lines: CHO-K1 cells stably expressing human cloned α1A, α1B, or α1D-adrenoceptors.
-
Radioligand: [³H]-prazosin (a non-subtype-selective α1-adrenoceptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine (or another suitable α-antagonist at a high concentration).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Fluid and Counter.
-
Glass Fiber Filters and Filtration Apparatus.
Methodology:
-
Membrane Preparation: Culture the specific CHO-K1 cell line to confluency. Harvest the cells, homogenize in ice-cold lysis buffer, and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed volume of cell membrane preparation.
-
A fixed concentration of [³H]-prazosin (typically near its Kd value).
-
Increasing concentrations of the competing ligand, this compound.
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a saturating concentration of phentolamine.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki to pKi (-log(Ki)).
-
Caption: General workflow for a competitive radioligand binding assay.
In Vitro Tissue Bath Functional Assay
This assay measures the ability of an antagonist to inhibit the physiological response (e.g., muscle contraction) induced by an agonist.
Objective: To determine the pA2 of this compound against noradrenaline-induced contractions in isolated smooth muscle preparations.
Materials:
-
Tissues: Human lower urinary tract, rabbit bladder neck, human renal artery, or rat aorta.
-
Agonist: Noradrenaline.
-
Antagonist: this compound.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Isolated Tissue Bath System: Including a chamber, force-displacement transducer, and data acquisition system.
Methodology:
-
Tissue Preparation: Dissect the desired tissue and cut it into strips or rings.
-
Mounting: Mount the tissue strips in the organ bath chambers filled with warmed, aerated physiological salt solution. One end is fixed, and the other is attached to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60-90 minutes), with regular washes.
-
Viability Test: Contract the tissue with a standard agent (e.g., KCl) to ensure viability.
-
Antagonist Incubation: Add a fixed concentration of this compound (or vehicle for control) to the bath and allow it to incubate for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add noradrenaline to the bath in a cumulative manner (increasing concentrations without washing out the previous concentration) and record the contractile response at each concentration until a maximal response is achieved.
-
Schild Analysis: Repeat steps 5 and 6 with several different concentrations of this compound.
-
Data Analysis:
-
Plot the contractile response against the log concentration of noradrenaline for each concentration of this compound.
-
Determine the EC₅₀ of noradrenaline in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence).
-
Construct a Schild plot by plotting the log(dose ratio - 1) against the log concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.
-
Conclusion
This compound is a well-characterized, potent, and highly selective α1A-adrenoceptor antagonist. Its distinct pharmacological profile makes it an invaluable research tool for elucidating the specific roles of the α1A-adrenoceptor subtype in health and disease. The data and methodologies presented in this guide provide a foundational understanding for professionals engaged in drug discovery and pharmacological research. discovery and pharmacological research.
References
- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. afro.who.int [afro.who.int]
- 4. Ro-70-0004 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ro-70-0004 | TargetMol [targetmol.com]
- 6. deepdyve.com [deepdyve.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of RS-100329: A Selective α1A-Adrenoceptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist that was investigated for its potential therapeutic utility in the management of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. The document details its mechanism of action, key quantitative pharmacological data, and the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.
Introduction
Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The smooth muscle tone in the prostate and bladder neck is primarily mediated by α1-adrenoceptors, with the α1A subtype being the predominant player. Consequently, selective antagonists of the α1A-adrenoceptor have been a major focus of drug discovery efforts to alleviate the symptoms of BPH with a potentially reduced risk of cardiovascular side effects associated with non-selective α1-antagonists. This compound emerged from this research as a promising candidate with high affinity and selectivity for the α1A-adrenoceptor subtype.
Discovery and Rationale
The development of this compound was part of a broader research initiative to identify uroselective α1-adrenoceptor antagonists. The core strategy was to design compounds with a high affinity for the α1A-adrenoceptor, which is densely expressed in the lower urinary tract, while exhibiting lower affinity for the α1B and α1D-adrenoceptor subtypes that are more prevalent in vascular smooth muscle. The pyrimidinedione scaffold was identified as a promising chemical starting point for developing such selective antagonists. Through systematic structure-activity relationship (SAR) studies of related dihydropyrimidine and pyrimidinone series, researchers aimed to optimize potency and selectivity for the α1A-adrenoceptor. While the specific lead compound for this compound is not detailed in the available literature, its structural features are consistent with the broader class of pyrimidinedione-based α1A-adrenoceptor antagonists.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the α1A-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, couples to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC ultimately lead to the contraction of smooth muscle cells in the prostate and bladder neck. By competitively blocking the binding of norepinephrine to the α1A-adrenoceptor, this compound inhibits this signaling pathway, leading to smooth muscle relaxation and a reduction in the dynamic component of bladder outlet obstruction in BPH.
Quantitative Pharmacology
The in vitro pharmacological profile of this compound was extensively characterized through radioligand binding and functional assays. These studies demonstrated its high affinity and selectivity for the human α1A-adrenoceptor.[1]
Table 1: Radioligand Binding Affinities (pKi) of this compound and Reference Compounds at Human Cloned α1-Adrenoceptor Subtypes
| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | Selectivity (α1A vs α1B) | Selectivity (α1A vs α1D) |
| This compound | 9.6 | 7.5 | 7.9 | 126-fold | 50-fold |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60-fold | 50-fold |
| Tamsulosin | - | - | - | Little subtype selectivity | Little subtype selectivity |
| Prazosin | - | - | - | Little subtype selectivity | Little subtype selectivity |
Data sourced from Williams et al., 1999.[1]
Table 2: Functional Antagonist Potencies (pA2) of this compound and Reference Compounds in Tissues with Native α1-Adrenoceptors
| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta |
| This compound | 9.2 | 9.2 | 7.3 | 7.9 |
| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 |
| Tamsulosin | 10.4 | 9.8 | - | - |
| Prazosin | 8.7 | 8.3 | - | - |
Data sourced from Williams et al., 1999.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Williams et al. (1999).[1]
Radioligand Binding Assays
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors were cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA.
-
Radioligand: [³H]-prazosin.
-
Procedure:
-
Intact CHO-K1 cells were harvested and resuspended in the assay buffer.
-
Aliquots of the cell suspension were incubated with a fixed concentration of [³H]-prazosin and varying concentrations of the competing ligand (this compound or reference compounds).
-
The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
-
Cell Culture and Labeling: CHO-K1 cells expressing the respective α1-adrenoceptor subtypes were seeded in multi-well plates and incubated overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.
-
Assay Medium: A physiological salt solution (e.g., Krebs-Henseleit buffer) containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.
-
Procedure:
-
The cells were washed to remove excess radiolabel and pre-incubated with the assay medium.
-
The cells were then incubated with varying concentrations of the antagonist (this compound) for a defined period before the addition of a fixed concentration of the agonist (norepinephrine).
-
The stimulation was allowed to proceed for a specific duration (e.g., 30 minutes) at 37°C.
-
The reaction was terminated by the addition of a strong acid (e.g., perchloric acid).
-
The total inositol phosphates were separated from the cell lysate by anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.
-
-
Data Analysis: The antagonist's potency was determined by its ability to inhibit the agonist-induced accumulation of inositol phosphates, and the pA2 value was calculated.
In Vivo Studies
While specific quantitative data from in vivo studies on this compound are not extensively published, the primary literature indicates that it was active in vivo and demonstrated selectivity for the lower urinary tract over cardiovascular tissues in animal models, including rats and dogs.[1] These studies typically involve measuring the antagonist's effect on agonist-induced increases in intraurethral pressure in anesthetized or conscious animals. The uroselectivity is often assessed by comparing the dose required to inhibit the urethral response to the dose that causes a significant change in blood pressure. The unpublished data for this compound reportedly confirmed selectivity properties similar to its structurally related compound, Ro 70-0004, but with greater potency, consistent with its higher in vitro affinity for the α1A-adrenoceptor.[1]
Clinical Development Status
The available information does not indicate that this compound progressed into late-stage clinical trials or received regulatory approval. A search for clinical trials involving this compound did not yield any definitive results. The clinical trial NCT01379040 was investigated as a potential candidate, but no conclusive evidence linking it to this compound could be found. The development of numerous other selective α1A-adrenoceptor antagonists by various pharmaceutical companies may have influenced the decision not to advance this compound into further clinical development.
Conclusion
This compound is a well-characterized, potent, and highly selective α1A-adrenoceptor antagonist. Its discovery and preclinical development were guided by the rationale of achieving uroselectivity for the symptomatic treatment of benign prostatic hyperplasia. The in vitro data clearly demonstrate its high affinity and functional antagonism at the α1A-adrenoceptor subtype, with significant selectivity over the α1B and α1D subtypes. Although detailed in vivo and clinical data are limited in the public domain, the preclinical profile of this compound established it as a valuable research tool for studying the role of the α1A-adrenoceptor and contributed to the broader understanding of the pharmacology of selective antagonists for the treatment of BPH. The synthesis of this compound, while not explicitly detailed, would likely follow established synthetic routes for pyrimidinedione derivatives.
References
An In-depth Technical Guide to the Pharmacological Classification of RS-100329
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a synthetic, small-molecule compound that has been instrumental in the characterization of α1-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the pharmacological classification of this compound, detailing its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Pharmacological Classification
This compound is classified as a potent and highly selective competitive antagonist of the α1A-adrenoceptor .[1][2][3] Its primary mechanism of action is to bind to the α1A-adrenoceptor with high affinity, thereby preventing the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding to this receptor subtype.
The selectivity of this compound for the α1A-adrenoceptor over the α1B- and α1D-adrenoceptor subtypes is a key feature of its pharmacological profile.[1][3] This selectivity has made it a valuable pharmacological tool for differentiating the physiological and pathological roles of the α1A-adrenoceptor from other α1-adrenoceptor subtypes.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its affinity and potency at the different human α1-adrenoceptor subtypes.
Table 1: Radioligand Binding Affinities of this compound at Human Cloned α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | pKi | Ki (nM) | Selectivity vs. α1A | Reference |
| α1A | 9.6 | 0.25 | - | [1][3] |
| α1B | 7.5 | 31.6 | 126-fold | [2] |
| α1D | 7.9 | 12.6 | 50-fold | [2] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of this compound in Tissues with Different α1-Adrenoceptor Subtype Predominance
| Tissue | Predominant α1-Adrenoceptor Subtype | Agonist | pA2 | Reference |
| Human Lower Urinary Tract | α1A | Norepinephrine | 9.2 | |
| Rabbit Bladder Neck | α1A | Norepinephrine | 9.2 | |
| Human Renal Artery | α1B/α1D | Norepinephrine | 7.3 | |
| Rat Aorta | α1D | Norepinephrine | 7.9 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human cloned α1A, α1B, and α1D adrenoceptors.
Materials:
-
CHO-K1 cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
This compound (test compound).
-
Phentolamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Cell harvesting buffer (e.g., PBS with 5 mM EDTA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell scraper, centrifuge, scintillation counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells expressing the respective α1-adrenoceptor subtype are cultured to confluency.
-
Cells are washed with PBS and harvested by scraping.
-
The cell suspension is centrifuged, and the pellet is resuspended in ice-cold lysis buffer.
-
The cell lysate is homogenized and then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]-prazosin (typically near its Kd value).
-
Add increasing concentrations of this compound.
-
For determining non-specific binding, a separate set of wells will contain [3H]-prazosin and a high concentration of phentolamine (e.g., 10 µM).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assays (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2) of this compound in isolated tissue preparations.
Materials:
-
Isolated tissues (e.g., human lower urinary tract, rabbit bladder neck, human renal artery, rat aorta).
-
Norepinephrine (agonist).
-
This compound (antagonist).
-
Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.
-
Isolated organ bath system with force-displacement transducers.
-
Data acquisition system.
Methodology:
-
Tissue Preparation and Mounting:
-
Tissues are dissected and prepared in the appropriate orientation (e.g., rings or strips).
-
The tissue preparations are mounted in isolated organ baths containing physiological salt solution maintained at 37°C and continuously gassed.
-
Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Cumulative Concentration-Response Curve to Agonist:
-
A cumulative concentration-response curve to norepinephrine is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal response is achieved.
-
The tissue is then washed repeatedly to return to baseline tension.
-
-
Antagonist Incubation and Second Agonist Curve:
-
The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
In the continued presence of this compound, a second cumulative concentration-response curve to norepinephrine is constructed.
-
-
Schild Plot Analysis:
-
The above procedure is repeated with several different concentrations of this compound.
-
For each concentration of the antagonist, the dose ratio is calculated. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, this plot should be a straight line with a slope not significantly different from 1.
-
The pA2 value is the x-intercept of the regression line.
-
Signaling Pathways and Experimental Workflows
α1A-Adrenoceptor Signaling Pathway and Antagonism by this compound
The following diagram illustrates the canonical signaling pathway of the α1A-adrenoceptor and the point of inhibition by this compound.
Caption: α1A-Adrenoceptor signaling and this compound antagonism.
Experimental Workflow for Determining Antagonist Affinity and Selectivity
The following diagram outlines the logical flow of experiments to characterize a novel α1-adrenoceptor antagonist like this compound.
Caption: Workflow for antagonist pharmacological characterization.
Conclusion
This compound is a well-characterized pharmacological tool with high potency and selectivity for the α1A-adrenoceptor. Its classification as a competitive antagonist is supported by robust data from both radioligand binding and functional assays. The detailed experimental protocols and an understanding of its interaction with the α1A-adrenoceptor signaling pathway are crucial for its effective use in research and drug development. This guide provides a comprehensive foundation for scientists working with this important compound.
References
RS-100329: A Technical Guide to its Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of RS-100329 for adrenergic receptor subtypes. The information is compiled to assist researchers and professionals in drug development in understanding the selectivity profile of this compound. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Data Presentation: Binding Affinity of this compound
The binding affinity of this compound has been predominantly characterized at the α1-adrenergic receptor subtypes. It is a potent and selective antagonist for the α1A-adrenoceptor.[1][2] The following table summarizes the available quantitative data for its binding to human cloned α1-adrenergic receptors.
| Adrenergic Receptor Subtype | pKi | Ki (nM) | Selectivity vs. α1A |
| α1A | 9.6[1] | ~0.25 | - |
| α1B | ~7.5 | ~31.5 | 126-fold[1] |
| α1D | ~7.9 | ~12.6 | 50-fold[1] |
Note: The pKi value for α1A is directly cited. The pKi and Ki values for α1B and α1D are calculated based on the reported selectivity ratios from the same sources.
There is limited publicly available data characterizing the binding affinity of this compound for α2- and β-adrenergic receptor subtypes. The existing literature focuses primarily on its high affinity and selectivity for the α1A-adrenoceptor subtype. Therefore, a comprehensive selectivity profile across all adrenergic receptor families cannot be definitively presented at this time.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound at adrenergic receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol synthesized from established methodologies for α1-adrenergic receptor binding studies.
1. Membrane Preparation:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human cloned α1A-, α1B-, or α1D-adrenoceptor subtypes are cultured to confluence.
-
Homogenization: Cells are harvested and washed with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The cell pellet is then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each well contains:
-
Cell membranes (typically 10-50 µg of protein)
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) at a concentration near its Kd value.
-
Increasing concentrations of the competing ligand, this compound (typically ranging from 10^-12 M to 10^-5 M).
-
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding (in the absence of a competing ligand).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
pKi Calculation: The pKi is the negative logarithm of the Ki value.
Mandatory Visualizations
Signaling Pathway of the α1A-Adrenergic Receptor
The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist, it initiates a cascade of intracellular events leading to various physiological responses.
Caption: α1A-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Radioligand Binding Assay Workflow.
Selectivity Profile of this compound at α1-Adrenergic Subtypes
This diagram visually represents the high selectivity of this compound for the α1A-adrenergic receptor subtype compared to the α1B and α1D subtypes.
Caption: this compound α1-Adrenoceptor Selectivity.
References
In Vivo Effects of RS-100329 on Urinary Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist. The α1A-adrenergic receptor subtype is predominantly expressed in the lower urinary tract, including the bladder neck, urethra, and prostate, where it mediates smooth muscle contraction.[1] Antagonism of this receptor is a key mechanism for improving urinary function, particularly in conditions characterized by bladder outlet obstruction. This technical guide provides an in-depth overview of the in vivo effects of this compound on urinary function, based on preclinical studies. The document details the experimental protocols used to evaluate its efficacy and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by blocking the α1A-adrenergic receptors in the lower urinary tract. These receptors are a critical component of the sympathetic nervous system's control over urinary storage and voiding.
Signaling Pathway of α1A-Adrenoceptor Activation and Antagonism by this compound
The binding of norepinephrine to α1A-adrenoceptors, which are Gq-protein coupled receptors, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively inhibits this pathway.
In Vivo Urodynamic Effects of this compound
The primary in vivo effects of this compound have been characterized in rodent models using urodynamic studies. These studies measure various parameters of bladder and urethral function to assess the impact of the compound.
Data from Intrathecal Administration in Anesthetized Rats
The following tables summarize the quantitative data from studies where this compound was administered directly into the spinal cord (intrathecally) of anesthetized rats. This route of administration helps to elucidate the compound's effects on the spinal control of the micturition reflex.
Table 1: Effect of Intrathecal this compound on Bladder Contraction Amplitude
| Dose (nmol) | Average Decrease in Amplitude (%) |
| 25 | 38 |
| 50 | 52 |
| 100 | 95 |
Table 2: Effect of Intrathecal this compound on Bladder Contraction Frequency
| Dose (nmol) | Average Increase in Frequency (%) |
| 50 | 54 |
Note: Data presented in these tables are derived from studies in anesthetized rats and represent the effects of this compound on the micturition reflex at the spinal level.
Expected Effects of Intravenous Administration
While specific quantitative data for the intravenous administration of this compound on urodynamic parameters in rats were not available in the searched literature, based on its mechanism of action as a potent α1A-adrenoceptor antagonist and data from similar compounds like prazosin, the following effects are anticipated:
-
Decrease in Urethral Pressure: Systemic administration of an α1A-antagonist is expected to relax the smooth muscle of the bladder neck and urethra, leading to a reduction in urethral pressure and facilitating easier urine flow.
-
Potential for Increased Bladder Capacity and Decreased Micturition Frequency: By reducing outlet resistance, the bladder may be able to store more urine before the micturition reflex is triggered, potentially leading to an increase in bladder capacity and a decrease in the frequency of urination.
-
Minimal Direct Effect on Detrusor Contraction: As α1-adrenoceptors play a limited role in the detrusor muscle of the bladder body, systemically administered this compound is not expected to have a major direct impact on the force of bladder contractions during voiding.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of a compound's effect on urinary function. Below is a typical workflow for an in vivo urodynamic study in rats involving intravenous drug administration.
Experimental Workflow for Intravenous Urodynamic Study in Rats
Key Methodological Details
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Urethane is a frequently used anesthetic for terminal urodynamic studies as it preserves the micturition reflex. For recovery studies, a combination of ketamine and xylazine may be used.
-
Catheterization: A catheter is surgically implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. For intravenous drug administration, a catheter is placed in a suitable blood vessel, such as the femoral or jugular vein.
-
Urodynamic Recording:
-
Cystometry: The bladder is filled with saline at a constant rate to mimic the natural filling phase.
-
Parameters Measured:
-
Bladder Capacity: The volume of saline infused into the bladder before a micturition contraction is initiated.
-
Micturition Pressure/Maximum Detrusor Pressure: The peak pressure generated by the bladder during a voiding contraction.
-
Basal Pressure: The pressure inside the bladder at the beginning of filling.
-
Threshold Pressure: The bladder pressure at which a micturition contraction is triggered.
-
Micturition Interval/Frequency: The time between voiding events.
-
Urethral Pressure: Measured using a specialized catheter to assess the resistance of the bladder outlet.
-
-
-
Drug Administration: this compound, dissolved in an appropriate vehicle, is administered intravenously at varying doses. A baseline recording period is established before drug administration to allow for comparison.
Logical Relationship: this compound's Effect on Micturition
The following diagram illustrates the logical flow of how this compound's antagonism of α1A-adrenoceptors translates to its observed in vivo effects on urinary function.
Conclusion
The in vivo data on this compound, primarily from studies involving intrathecal administration in rats, demonstrate its ability to modulate the micturition reflex by antagonizing spinal α1A-adrenoceptors. Based on its mechanism of action and findings from similar α1-adrenoceptor antagonists, intravenous administration of this compound is expected to reduce urethral pressure and improve urine flow, making it a promising candidate for the treatment of lower urinary tract symptoms associated with conditions such as benign prostatic hyperplasia. Further in vivo studies with systemic administration are warranted to fully characterize its urodynamic profile and therapeutic potential. This guide provides a foundational understanding of the preclinical evaluation of this compound for researchers and professionals in the field of drug development for urological disorders.
References
An In-Depth Technical Guide to RS-100329 and Other Alpha-1 Adrenergic Blockers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the alpha-1 adrenergic receptor antagonist RS-100329, with a comparative analysis against other well-established alpha-1 blockers, namely prazosin and tamsulosin. This document delves into the core pharmacology, including receptor binding affinities, signaling pathways, and detailed experimental methodologies.
Introduction to Alpha-1 Adrenergic Receptors and their Antagonists
Alpha-1 (α1) adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[1][2] There are three distinct subtypes: α1A, α1B, and α1D.[1][2] These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, most notably the contraction of smooth muscle in blood vessels and the genitourinary tract.[1][2]
Alpha-1 adrenergic receptor antagonists, or alpha-1 blockers, are a class of drugs that inhibit the action of catecholamines on these receptors. They are clinically significant for their use in treating conditions such as hypertension and benign prostatic hyperplasia (BPH).[3] The therapeutic efficacy and side-effect profiles of these drugs are largely determined by their selectivity for the different α1-adrenoceptor subtypes.
This guide focuses on this compound, a potent and highly selective antagonist for the α1A-adrenoceptor subtype, and provides a comparative framework against the non-selective antagonist prazosin and the α1A/α1D-selective antagonist tamsulosin.
Comparative Pharmacodynamics: this compound vs. Prazosin and Tamsulosin
The defining characteristic of this compound is its high selectivity for the α1A-adrenoceptor subtype. This contrasts with prazosin, which is non-selective, and tamsulosin, which shows selectivity for α1A and α1D subtypes over the α1B subtype.[4]
Receptor Binding Affinities
The binding affinities of this compound, prazosin, and tamsulosin for the human α1-adrenergic receptor subtypes are summarized in the table below. The data are presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | pKi for α1A | pKi for α1B | pKi for α1D | Selectivity (fold) α1A vs α1B | Selectivity (fold) α1A vs α1D |
| This compound | 9.6[5][6][7] | 7.5[7] | 7.9[7] | 126[4][5][6] | 50[4][5][6] |
| Prazosin | ~8.7 | ~8.8 | ~8.7 | Non-selective | Non-selective |
| Tamsulosin | ~9.9 | ~8.9 | ~9.8 | ~10 | ~1.3 |
Note: pKi values can vary slightly between studies due to different experimental conditions. The values presented here are representative examples from the cited literature.
Functional Antagonism
The functional consequences of these binding affinities are observed in isolated tissue preparations. This compound is a potent antagonist of noradrenaline-induced contractions in tissues where the α1A-adrenoceptor is the predominant subtype, such as the rat vas deferens.[8] In contrast, prazosin potently antagonizes contractions mediated by all three subtypes.[8] Tamsulosin shows high potency in tissues with high α1A and α1D expression, like the human prostate.[7][9]
Signaling Pathways of Alpha-1 Adrenergic Receptors
Activation of α1-adrenergic receptors by agonists like norepinephrine initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[1][2]
Caption: Alpha-1 adrenergic receptor signaling pathway.
Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the final cellular response, such as smooth muscle contraction.[1]
Experimental Protocols
The characterization of alpha-1 adrenergic antagonists relies on a combination of in vitro assays to determine binding affinity and functional potency.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor subtype.
Objective: To determine the Ki of a test compound (e.g., this compound) for a specific human α1-adrenoceptor subtype (e.g., α1A) expressed in a cell line.
Materials:
-
Cell membranes from a cell line stably expressing the human α1A-adrenoceptor.
-
Radioligand, e.g., [³H]-prazosin.
-
Test compound (this compound).
-
Non-specific binding control (e.g., high concentration of phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand ([³H]-prazosin).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Isolated Tissue Functional Assay (Organ Bath)
This assay measures the ability of an antagonist to inhibit the contractile response of a smooth muscle tissue to an agonist.
Objective: To determine the functional potency (pA2 value) of an antagonist (e.g., this compound) against an agonist (e.g., noradrenaline) in an isolated tissue preparation (e.g., rat vas deferens).
Materials:
-
Isolated tissue (e.g., rat vas deferens).
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Agonist (e.g., noradrenaline).
-
Antagonist (this compound).
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the tissue of interest (e.g., rat vas deferens) and mount it in an organ bath containing physiological salt solution.[8]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (noradrenaline) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the antagonist (this compound) for a predetermined time (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis: The antagonist should cause a parallel rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to construct a Schild plot (log(concentration ratio - 1) vs. log[Antagonist]). The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency. A slope of 1 on the Schild plot is indicative of competitive antagonism.[1]
Logical Relationship of this compound to Other Alpha-1 Blockers
The following diagram illustrates the classification of this compound in relation to prazosin and tamsulosin based on their α1-adrenoceptor subtype selectivity.
Caption: Classification of alpha-1 blockers by subtype selectivity.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead due to its high potency and selectivity for the α1A-adrenoceptor subtype. Its pharmacological profile, as determined by radioligand binding and functional assays, clearly distinguishes it from less selective alpha-1 blockers like prazosin and tamsulosin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of novel alpha-1 adrenergic receptor antagonists. Understanding the nuances of subtype selectivity is crucial for the development of more targeted and effective therapies with improved side-effect profiles.
References
- 1. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. radnoti.com [radnoti.com]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. In vitro relaxation of arteries and veins by prazosin: alpha-adrenergic blockade with no direct vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Adrenergic, Tamsulosin-Insensitive Smooth Muscle Contraction is Sufficient to Replace α1 -Adrenergic Tension in the Human Prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. droracle.ai [droracle.ai]
Potential Therapeutic Applications of RS-100329: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist that has demonstrated significant potential in preclinical research for the management of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). By selectively blocking α1A-adrenoceptors, which are predominantly expressed in the smooth muscle of the prostate and bladder neck, this compound induces smooth muscle relaxation, thereby reducing urethral resistance and improving urinary flow. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities and functional antagonist potencies. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.
Core Pharmacology and Mechanism of Action
This compound is an antagonist of α1-adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily.[1] There are three subtypes of α1-adrenoceptors: α1A, α1B, and α1D. In the lower urinary tract, the α1A-subtype is the most prevalent and is primarily responsible for mediating the contraction of smooth muscle in the prostate, bladder neck, and urethra.[2]
The therapeutic rationale for using this compound in BPH stems from its high selectivity for the α1A-adrenoceptor subtype.[3][4] This selectivity is hypothesized to provide a "uroselective" profile, leading to an improvement in BPH symptoms by selectively relieving outlet obstruction without causing significant cardiovascular side effects, such as hypotension, which can be associated with less selective α1-antagonists.[5]
Signaling Pathway of α1A-Adrenoceptor and Antagonism by this compound
Upon activation by endogenous catecholamines like norepinephrine, the α1A-adrenoceptor couples to the Gq heterotrimeric G protein.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction.[6] this compound, as a competitive antagonist, binds to the α1A-adrenoceptor and prevents norepinephrine from binding and initiating this signaling cascade, thereby promoting smooth muscle relaxation.
Caption: α1A-Adrenoceptor signaling cascade leading to smooth muscle contraction and its inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro binding affinities and functional antagonist potencies of this compound compared to other α1-adrenoceptor antagonists.
Table 1: In Vitro Binding Affinities (pKi) of this compound and Reference Compounds at Cloned Human α1-Adrenoceptor Subtypes.
| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) | Reference |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 | [3] |
| Tamsulosin | 10.0 | 9.7 | 9.9 | 2 | 1.3 | [7] |
| Prazosin | 9.8 | 10.0 | 9.7 | 0.6 | 1.3 | [7] |
Table 2: Functional Antagonist Potencies (pA2) of this compound and Reference Compounds in Various Tissues.
| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta | Reference |
| This compound | 9.2 | 9.2 | 7.3 | 7.9 | [7] |
| Tamsulosin | 10.4 | 9.8 | - | - | [7] |
| Prazosin | 8.7 | 8.3 | - | - | [7] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is adapted from methodologies described for determining the binding affinity of antagonists at cloned human α1-adrenoceptors expressed in CHO-K1 cells.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
CHO-K1 cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-Prazosin (specific activity ~80 Ci/mmol).
-
Non-specific binding control: Phentolamine (10 µM).
-
This compound and other test compounds.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the transfected CHO-K1 cells to ~90% confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or competing ligand (this compound at various concentrations).
-
25 µL of [³H]-Prazosin at a final concentration approximately equal to its Kd for the respective receptor subtype.
-
50 µL of membrane preparation (containing 10-50 µg of protein).
-
-
For total binding, add 25 µL of assay buffer instead of a competing ligand.
-
For non-specific binding, add 25 µL of 10 µM phentolamine.
-
Incubate the plates at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for the in vitro radioligand binding assay.
In Vitro Functional Antagonism Assay
This protocol is based on methods used to assess the functional antagonism of α1-adrenoceptor-mediated contractions in isolated lower urinary tract tissues.[7][8]
Objective: To determine the functional antagonist potency (pA2) of this compound in isolated smooth muscle tissues.
Materials:
-
Human prostate or bladder neck tissue (obtained with ethical approval) or animal tissues (e.g., rabbit bladder neck).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Norepinephrine (agonist).
-
This compound and other test compounds.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Obtain fresh tissue and immediately place it in ice-cold Krebs-Henseleit solution.
-
Dissect the tissue to obtain smooth muscle strips (e.g., 2 x 2 x 8 mm).
-
Suspend the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Functional Assay:
-
Obtain a cumulative concentration-response curve to norepinephrine (e.g., 1 nM to 100 µM).
-
Wash the tissues repeatedly until the baseline tension is restored.
-
Incubate the tissues with a single concentration of this compound (or vehicle) for a predetermined period (e.g., 30-60 minutes).
-
Obtain a second cumulative concentration-response curve to norepinephrine in the presence of this compound.
-
Repeat steps 2-4 with different concentrations of this compound.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to norepinephrine against the logarithm of the norepinephrine concentration.
-
Determine the EC50 values (concentration of agonist that produces 50% of the maximal response) in the absence and presence of each concentration of the antagonist.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The concentration ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 in the absence of the antagonist.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist concentration-response curve.
-
In Vivo Urethral Perfusion Pressure in Anesthetized Rats
This protocol is adapted from studies investigating the effects of α1-adrenoceptor antagonists on urethral pressure in anesthetized rats.[4]
Objective: To evaluate the in vivo efficacy of this compound in reducing urethral pressure.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Catheters (for bladder, urethra, and blood vessel cannulation).
-
Pressure transducers.
-
Infusion pump.
-
Data acquisition system.
-
This compound for intravenous administration.
-
Saline solution.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane.
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate a carotid artery to monitor blood pressure and a jugular vein for drug administration.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a catheter into the bladder dome for saline infusion.
-
Insert a dual-lumen catheter into the urethra via the bladder neck. One lumen is for urethral pressure measurement, and the other is for saline perfusion.
-
Allow the animal to stabilize for at least 30 minutes.
-
-
Urethral Pressure Measurement:
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) to induce reflex bladder contractions and associated changes in urethral pressure.
-
Simultaneously perfuse the urethra with saline at a low rate (e.g., 0.05 mL/min) and record the urethral perfusion pressure.
-
Record baseline urethral pressure and reflex-evoked urethral contractions.
-
-
Drug Administration and Data Collection:
-
Administer this compound intravenously at increasing doses (e.g., 0.01, 0.03, 0.1 mg/kg).
-
Record the effects of each dose on baseline urethral pressure, reflex urethral contractions, and mean arterial blood pressure.
-
-
Data Analysis:
-
Measure the changes in baseline urethral pressure and the amplitude of reflex urethral contractions from the pre-drug control values.
-
Express the results as a percentage change from baseline.
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).
-
Caption: Workflow for the in vivo measurement of urethral pressure in anesthetized rats.
Therapeutic Potential and Future Directions
The high potency and selectivity of this compound for the α1A-adrenoceptor subtype, as demonstrated by the preclinical data, strongly support its potential as a therapeutic agent for BPH. The in vitro functional assays confirm its ability to antagonize norepinephrine-induced contractions in lower urinary tract tissues, while the in vivo studies in rats demonstrate its efficacy in reducing urethral pressure.
To date, a comprehensive search of publicly available clinical trial registries has not identified any clinical trials specifically for this compound. Standard treatment for BPH often involves α1-blockers, 5-alpha reductase inhibitors, and in some cases, phosphodiesterase-5 inhibitors or beta-3 agonists.[9][10][11] Further clinical investigation would be necessary to establish the safety and efficacy of this compound in humans and to compare its clinical profile with existing therapies.
Future research should focus on:
-
Conducting formal preclinical toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application.
-
Designing and initiating Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Progressing to Phase II and III trials to evaluate the efficacy of this compound in patients with LUTS/BPH, with a particular focus on its "uroselective" profile and potential for a favorable side-effect profile compared to less selective α1-antagonists.
Conclusion
This compound is a promising preclinical candidate for the treatment of benign prostatic hyperplasia. Its potent and selective antagonism of the α1A-adrenoceptor offers a clear mechanistic rationale for its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for drug development professionals to advance the investigation of this compound into clinical trials. The successful clinical development of this compound could offer a valuable new therapeutic option for the millions of men affected by BPH.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of α1-adrenoceptors and 5-HT1A receptors in the control of the micturition reflex in male anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the α1-adrenoceptor subtype mediating contractions of the pig internal anal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Side Effects of Drugs Commonly Used for the Treatment of Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized Controlled Trial to Treat Benign Prostatic Hyperplasia with Overactive Bladder Using an Alpha-blocker Combined with Anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
Methodological & Application
Application Notes and Protocols: RS-100329 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the in vitro characterization of RS-100329, a potent and selective α1A-adrenoceptor antagonist. The provided methodologies are essential for researchers investigating the pharmacological properties of this compound in drug discovery and development.
Introduction
This compound is a subtype-selective α1A-adrenoceptor antagonist.[1][2] It displays a high affinity for the human cloned α1A-adrenoceptor, with significantly lower affinity for the α1B and α1D subtypes.[1][2][3][4] This selectivity makes this compound a valuable tool for studying the physiological and pathological roles of the α1A-adrenoceptor, particularly in conditions such as benign prostatic hyperplasia.[5][6] The following protocols describe standard in vitro assays to determine the binding affinity and functional antagonism of this compound.
Data Presentation
Table 1: Binding Affinity of this compound for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Selectivity vs. α1A |
| α1A | 9.6 | - |
| α1B | 7.5 | 126-fold |
| α1D | 7.9 | 50-fold |
Data compiled from radioligand binding studies in CHO-K1 cells expressing human cloned α1-adrenoceptors.[3][4][5]
Table 2: Functional Antagonist Activity of this compound in Various Tissues
| Tissue | Agonist | pA2 |
| Human Lower Urinary Tract | Noradrenaline | 9.2 |
| Rabbit Bladder Neck | Noradrenaline | 9.2 |
| Human Renal Artery | Noradrenaline | 7.3 |
| Rat Aorta | Noradrenaline | 7.9 |
pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.[3][4]
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the α1A-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like noradrenaline, stimulates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks the initial binding of the agonist, thereby inhibiting this signaling cascade.
References
- 1. RS 100329 hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions and Dilutions of RS-100329: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions and subsequent dilutions of RS-100329, a potent and selective α1A-adrenoceptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results in studies involving this compound. The protocols outlined below cover solvent selection, molarity calculations, storage conditions, and serial dilution techniques.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the α1A-adrenergic receptor in various physiological and pathological processes.[1][2] Accurate preparation of stock solutions and working dilutions is the foundational step for any in vitro or in vivo experiment. This application note provides a standardized procedure to minimize variability and ensure the reliable application of this compound in research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
Table 1: Chemical and Physical Data for this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 462.89 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₅F₃N₄O₃·HCl | [2][3] |
| Appearance | Solid powder | [5] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble in DMSO. Soluble to 100 mM in water. | [3][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound hydrochloride. To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 462.89 g/mol x 1000 mg/g = 4.63 mg
-
-
Weigh the this compound hydrochloride. Carefully weigh out 4.63 mg of the compound using a calibrated analytical balance. It is advisable to weigh slightly more than required and then dissolve it in the appropriate volume of solvent. For example, if 5.00 mg is weighed, the required volume of DMSO would be:
-
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
Volume (mL) = [5.00 mg / 462.89 g/mol ] / 0.010 mol/L = 1.08 mL
-
-
Dissolve the compound. Add the appropriate volume of DMSO to the vial containing the weighed this compound hydrochloride.
-
Ensure complete dissolution. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]
Preparation of Working Dilutions
This protocol describes the preparation of a series of working dilutions from the 10 mM stock solution. The following example outlines the preparation of 100 µM, 10 µM, and 1 µM working solutions in an appropriate aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare the 100 µM working solution:
-
To prepare 1 mL of a 100 µM solution, dilute the 10 mM stock solution 1:100.
-
Add 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Prepare the 10 µM working solution:
-
This can be prepared by a 1:10 serial dilution of the 100 µM solution.
-
Add 100 µL of the 100 µM working solution to 900 µL of the desired buffer or medium.
-
Mix thoroughly.
-
-
Prepare the 1 µM working solution:
-
This can be prepared by a 1:10 serial dilution of the 10 µM solution.
-
Add 100 µL of the 10 µM working solution to 900 µL of the desired buffer or medium.
-
Mix thoroughly.
-
Note: The final concentration of DMSO in the working solutions should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced effects on the experimental system. Always prepare a vehicle control with the same final concentration of DMSO.
Quantitative Data Summary
The following tables provide quick reference values for preparing stock solutions and dilutions of this compound hydrochloride.
Table 2: Mass of this compound Hydrochloride Required for Various Stock Solution Concentrations
| Desired Concentration | Volume | Required Mass (mg) |
| 1 mM | 1 mL | 0.46 mg |
| 5 mM | 1 mL | 2.31 mg |
| 10 mM | 1 mL | 4.63 mg |
| 50 mM | 1 mL | 23.14 mg |
Table 3: Example Serial Dilution Scheme from a 10 mM Stock Solution
| Stock Concentration | Volume of Stock | Diluent Volume | Final Concentration |
| 10 mM | 10 µL | 990 µL | 100 µM |
| 100 µM | 100 µL | 900 µL | 10 µM |
| 10 µM | 100 µL | 900 µL | 1 µM |
| 1 µM | 100 µL | 900 µL | 100 nM |
Visualized Workflow
The following diagram illustrates the workflow for preparing stock solutions and subsequent dilutions of this compound.
Caption: Workflow for this compound stock solution and dilution preparation.
Safety Precautions
-
Handle this compound hydrochloride in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
DMSO is readily absorbed through the skin; handle with care.
By following these detailed protocols and guidelines, researchers can ensure the consistent and accurate preparation of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols: Solubility of RS-100329
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-100329 hydrochloride is a potent and highly selective α1A-adrenoceptor antagonist investigated for its potential therapeutic applications, including benign prostatic hyperplasia.[1][2] Understanding its solubility in various solvent systems is critical for the design and execution of in vitro and in vivo studies. These application notes provide a summary of the known solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous solutions, along with detailed protocols for determining its solubility in other relevant aqueous buffers. Additionally, the canonical signaling pathway of the α1A-adrenoceptor is illustrated to provide context for its mechanism of action.
Chemical Information
| Property | Value |
| IUPAC Name | 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride[3] |
| Molecular Formula | C₂₀H₂₆ClF₃N₄O₃[3] |
| Molecular Weight | 462.89 g/mol [2][4][5] |
| CAS Number | 1215654-26-4[1][2][3] |
Solubility Data
The solubility of this compound hydrochloride has been determined in both organic and aqueous solvents. This data is essential for the preparation of stock solutions and working dilutions for various experimental assays.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM[2][6][7] | 46.29 mg/mL | |
| DMSO | 67.51 mM[6] | 31.25 mg/mL | Requires sonication for complete dissolution.[6] As DMSO is hygroscopic, it is recommended to use a fresh, anhydrous aliquot.[6] |
Signaling Pathway of the α1A-Adrenoceptor
This compound exerts its pharmacological effects by antagonizing the α1A-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by endogenous catecholamines like norepinephrine, the α1A-adrenoceptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction. This compound blocks this activation.
Caption: α1A-Adrenoceptor signaling pathway antagonized by this compound.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent, which can then be diluted into aqueous buffers for working solutions.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Tightly cap the vial and vortex for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulates. If present, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility (shake-flask) method to determine the solubility of this compound in various aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl). This method measures the solubility of a compound as a saturated solution in equilibrium.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4; Tris-HCl, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of this compound hydrochloride powder to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant, ensuring no solid material is disturbed.
-
For further clarification, filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing the response to the standard curve.
-
The determined concentration represents the equilibrium solubility of this compound in the tested buffer.
Caption: Experimental workflow for determining aqueous solubility.
Important Considerations
-
pH Dependence: The solubility of ionizable compounds like this compound hydrochloride can be pH-dependent. It is advisable to determine solubility in buffers with different pH values relevant to the intended experiments.
-
Kinetic vs. Thermodynamic Solubility: The protocol provided describes the determination of thermodynamic (equilibrium) solubility. Kinetic solubility, which is often measured in high-throughput screening, involves diluting a DMSO stock solution into an aqueous buffer and observing for precipitation. Kinetic solubility values are often higher than thermodynamic solubility.
-
Co-solvents: When preparing working solutions from a DMSO stock, the final concentration of DMSO in the aqueous buffer should be kept to a minimum (typically <0.5%) to avoid artifacts in biological assays. The presence of even small amounts of an organic co-solvent can increase the apparent aqueous solubility of a compound.
Disclaimer: This information is intended for research use only. The protocols provided are for guidance and may require optimization for specific experimental conditions. Always refer to the product-specific technical data sheet for the most accurate information.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RS 100329 hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
Appropriate Animal Models for Researching CNS and GI Disorders: Application Notes and Protocols for 5-HT₄ Receptor Agonists
Disclaimer: Initial research indicates that RS-100329 is a selective α1A-adrenoceptor antagonist, primarily investigated for its effects on the lower urinary tract and benign prostatic hyperplasia.[1][2][3][4] However, for researchers interested in cognitive enhancement and gastrointestinal motility disorders, the 5-HT₄ receptor agonist class of compounds is of significant interest.[5][6][7] This document provides detailed application notes and protocols for appropriate animal models to study the effects of 5-HT₄ receptor agonists in these therapeutic areas.
I. Application Area: Cognitive Impairment
Activation of the 5-HT₄ receptor has been shown to enhance cognitive function, particularly in learning and memory, making it a promising target for conditions like Alzheimer's disease and age-related cognitive decline.[5][6][7][8] Animal studies have demonstrated that 5-HT₄ receptor agonists can produce pro-cognitive effects and may offer a novel therapeutic strategy.[5][6]
A. Recommended Animal Models
-
Scopolamine-Induced Amnesia Model (Rat or Mouse): This is a widely used pharmacological model to induce transient cognitive deficits, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, impairs learning and memory. The ability of a test compound to reverse these deficits is a measure of its pro-cognitive potential.[7]
-
Transgenic Mouse Models of Alzheimer's Disease (e.g., PS19): These models genetically express human proteins associated with Alzheimer's disease pathology, such as mutant tau (in the case of PS19 mice), leading to age-dependent development of cognitive deficits and other disease-related phenotypes.[8] They are valuable for studying disease-modifying effects of therapeutic agents.
-
Neuroendocrine Mouse Model of Anxiety/Depression (CORT model): Chronic administration of corticosterone in mice induces a state of anxiety and depression, which is often accompanied by cognitive impairments. This model is useful for investigating the effects of compounds on stress-related cognitive deficits.[9]
B. Key Experiments and Protocols
-
Morris Water Maze (MWM) for Spatial Learning and Memory [7]
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Protocol:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
If the animal does not find the platform within 60-90 seconds, it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
-
Drug Administration: The 5-HT₄ receptor agonist or vehicle is administered at a predetermined time before each day's trials. In the scopolamine model, scopolamine is administered prior to the test compound to induce amnesia.[7]
-
-
Novel Object Recognition (NOR) Test for Recognition Memory
-
Objective: To assess the ability of an animal to recognize a novel object from a familiar one.
-
Apparatus: An open field arena.
-
Protocol:
-
Habituation Phase: The animal is allowed to freely explore the empty arena for a set period.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.
-
Test Phase (after a retention interval): One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.
-
-
Drug Administration: The test compound is administered before the training phase.
-
C. Quantitative Data Summary
| Animal Model | 5-HT₄ Agonist | Dose | Key Findings | Reference |
| Rat (Scopolamine-induced deficit) | Velusetrag, TD-8954 | 0.1 mg/kg | Significantly reversed scopolamine-induced spatial learning deficit in MWM. | [7] |
| Mouse (CORT model) | RS67333 | 1.5 mg/kg/day | Restored chronic corticosterone-induced deficits in episodic-like, associative, and spatial learning and memory. | [9] |
| PS19 Mouse (Tauopathy model) | Prucalopride, RS-67333 | Not specified | Reduced tau pathology and improved cognitive performance. | [8] |
D. Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT₄ Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. RS 100329 hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 5. Translating the promise of 5HT4 receptor agonists for the treatment of depression - ORKA (beta) [oxfordhealth.nhs.uk]
- 6. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy [frontiersin.org]
- 9. Chronic 5-HT4 receptor agonist treatment restores learning and memory deficits in a neuroendocrine mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for RS-100329
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a potent and selective antagonist for the α1A-adrenoceptor.[1] Understanding its binding characteristics is crucial for research into conditions such as benign prostatic hyperplasia, for which it has been investigated.[1][2] Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the α1A-adrenoceptor.
The principle of this assay is based on the competition between the unlabeled compound of interest (this compound) and a radiolabeled ligand for binding to the α1A-adrenoceptor.[3][4] By measuring the concentration-dependent displacement of the radioligand by this compound, the inhibitory constant (Ki) of this compound can be determined. This Ki value is a measure of the affinity of the compound for the receptor.[5]
Data Presentation
The binding affinity of this compound for human α1-adrenoceptor subtypes has been previously determined and is summarized in the table below.[1][5] This protocol can be used to independently verify these findings.
| Receptor Subtype | pKi | Selectivity vs. α1A |
| α1A | 9.6 | - |
| α1B | 7.5 | 126-fold |
| α1D | 7.9 | 50-fold |
Experimental Protocols
I. Materials and Reagents
-
Test Compound: this compound hydrochloride
-
Radioligand: [³H]-Prazosin (a non-selective α1-adrenoceptor antagonist)[2][6]
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant α1A-adrenoceptor.[7][8] Alternatively, membrane preparations from tissues known to express α1A-adrenoceptors, such as rat heart or prostate, can be used.[9][10]
-
Non-specific Binding Control: Phentolamine[11]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[6]
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/C)[6]
-
Polyethyleneimine (PEI)
-
Multi-well plates (96-well format recommended)
-
Filtration apparatus
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
II. Membrane Preparation from Cultured Cells (CHO-K1 expressing human α1A-adrenoceptor)
This protocol is adapted from general membrane preparation procedures.[5][12]
-
Grow CHO-K1 cells expressing the human α1A-adrenoceptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
III. Radioligand Binding Assay Protocol (Competition Assay)
This protocol is a filtration-based assay.[3]
-
Filter Plate Pre-treatment: Pre-soak the glass fiber filter plates in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand.[8]
-
Assay Setup: Perform the assay in a 96-well plate. All determinations should be done in duplicate or triplicate.
-
Total Binding: Add assay buffer, [³H]-Prazosin, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-Prazosin, a high concentration of phentolamine (e.g., 10 µM), and the membrane preparation.[11]
-
Competition: Add assay buffer, [³H]-Prazosin, varying concentrations of this compound (typically from 10⁻¹² M to 10⁻⁵ M), and the membrane preparation.
-
-
Component Addition: The final assay volume is typically 200-250 µL. A suggested order of addition is:
-
50 µL of assay buffer or this compound solution or phentolamine.
-
50 µL of [³H]-Prazosin (at a concentration close to its Kd, e.g., 0.2-1.0 nM).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 25-37°C) for 60-120 minutes to allow the binding to reach equilibrium.[5] Gentle agitation during incubation is recommended.
-
Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filter plate using a cell harvester. Wash the filters rapidly 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
IV. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-Prazosin as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve using software such as GraphPad Prism.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:[5]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]-Prazosin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.
-
Mandatory Visualization
Caption: Workflow for the competitive radioligand binding assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 8. ChemiScreen™ Recombinant HumanMembrane Preparation α1A Adrenergic Receptor | HTS087M [merckmillipore.com]
- 9. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Measuring RS-100329 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a potent and selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor).[1][2] This receptor plays a crucial role in mediating the contractile effects of norepinephrine in various smooth muscles, particularly in the lower urinary tract. Consequently, selective antagonists like this compound are valuable research tools and potential therapeutic agents for conditions such as benign prostatic hyperplasia.[1][2]
These application notes provide detailed protocols for key functional assays to characterize the activity of this compound and other α1A-adrenoceptor antagonists. The described methods include radioligand binding assays, second messenger quantification, and isolated tissue contraction studies.
Signaling Pathway of the α1A-Adrenoceptor
Activation of the α1A-adrenoceptor by an agonist, such as norepinephrine, initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of smooth muscle contraction.
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) and functional potencies (pA2) of this compound in comparison to other common α1-adrenoceptor antagonists.
| Compound | Receptor Subtype | pKi | pA2 | Tissue |
| This compound | α1A | 9.6 | 9.2 | Human Lower Urinary Tract |
| α1B | 7.5 | 7.3 | Human Renal Artery | |
| α1D | 8.1 | 7.9 | Rat Aorta | |
| Prazosin | α1A | 8.8 | 8.7 | Human Lower Urinary Tract |
| α1B | 9.2 | - | - | |
| α1D | 9.1 | 8.3 | Rabbit Bladder Neck | |
| Tamsulosin | α1A | 9.8 | 10.4 | Human Lower Urinary Tract |
| α1B | 9.2 | - | - | |
| α1D | 9.7 | 9.8 | Rabbit Bladder Neck | |
| Ro 70-0004 | α1A | 8.9 | 8.8 | Human Lower Urinary Tract |
| α1B | 7.1 | 6.8 | Human Renal Artery | |
| α1D | 7.2 | 6.8 | Human Renal Artery |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a compound for the α1A-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CHO-K1 cells stably expressing the human α1A-adrenoceptor
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol)
-
This compound and other competing ligands
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell scraper, dounce homogenizer, centrifuge
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the α1A-adrenoceptor to confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a non-labeled ligand (e.g., 10 µM phentolamine for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]-Prazosin (final concentration ~0.2-0.5 nM).
-
100 µL of the membrane preparation (final protein concentration ~20-50 µ g/well ).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced production of the second messenger inositol phosphate.
Materials:
-
CHO-K1 cells expressing the α1A-adrenoceptor
-
[³H]-myo-inositol
-
Inositol-free DMEM
-
Norepinephrine
-
This compound
-
Lithium chloride (LiCl)
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH), Phenol red
-
Anion exchange columns (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture and Labeling:
-
Seed CHO-K1 cells in 12-well plates and grow to near confluency.
-
Wash the cells with inositol-free DMEM.
-
Incubate the cells in inositol-free DMEM containing 1 µCi/mL [³H]-myo-inositol for 24-48 hours.
-
-
Assay Performance:
-
Wash the labeled cells with a buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells for 15 minutes in buffer containing 10 mM LiCl and varying concentrations of this compound.
-
Stimulate the cells by adding norepinephrine (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and stop the reaction by adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a solution of KOH and phenol red.
-
Centrifuge to pellet the precipitate.
-
-
Quantification:
-
Apply the supernatant to an anion exchange column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a suitable buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation vials with scintillation cocktail and measure radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulated against the logarithm of the antagonist concentration.
-
Determine the IC50 value for this compound's inhibition of the agonist response.
-
Isolated Tissue Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on agonist-induced smooth muscle contraction in tissues rich in α1A-adrenoceptors, such as the rat vas deferens or human prostate.
Materials:
-
Rat vas deferens or other suitable tissue
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Norepinephrine
-
This compound
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the vas deferens.
-
Clean the tissue of adhering fat and connective tissue.
-
Cut the tissue into segments of appropriate length (e.g., 2 cm).
-
-
Organ Bath Setup:
-
Mount the tissue segments in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
-
Antagonist Incubation:
-
Add a specific concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30 minutes).
-
-
Cumulative Concentration-Response Curve:
-
Add norepinephrine to the bath in a cumulative manner, increasing the concentration stepwise once the previous contraction has reached a plateau.
-
Record the isometric contractions using the data acquisition system.
-
Repeat this process for several different concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of contraction at each agonist concentration.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve. A slope not significantly different from unity suggests competitive antagonism.
-
Conclusion
The assays described provide a comprehensive framework for characterizing the functional activity of this compound as an α1A-adrenoceptor antagonist. By employing these detailed protocols, researchers can obtain robust and reproducible data on the affinity, potency, and mechanism of action of this and similar compounds, facilitating further research and drug development efforts.
References
Application Notes and Protocols for RS-100329 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of RS-100329, a potent and selective α1A-adrenoceptor antagonist, in various rat studies. The information is intended to guide researchers in designing and executing robust preclinical investigations.
Summary of Recommended Dosages
The appropriate dosage of this compound for rat studies is contingent upon the route of administration and the specific experimental goals. The following table summarizes the key dosage information available from preclinical research.
| Study Type | Route of Administration | Dosage Range | Rat Strain | Key Findings |
| Urodynamic Studies | Intravenous (i.v.) | 0.01 - 0.1 mg/kg | Sprague Dawley | Reduces baseline urethral pressure and inhibits reflex urethral contractions. |
Signaling Pathway of this compound's Target: The α1A-Adrenoceptor
This compound exerts its effects by antagonizing the α1A-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, initiates a downstream signaling cascade. The primary pathway involves the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction. By blocking this receptor, this compound prevents these downstream events, leading to smooth muscle relaxation, particularly in the lower urinary tract.
Experimental Protocols
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Efficacy Model
This protocol details the creation of a BPH model in rats, which can be utilized to evaluate the efficacy of this compound in alleviating lower urinary tract symptoms.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Testosterone propionate
-
Corn oil or other suitable vehicle
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for castration
-
Metabolic cages for urine collection
-
This compound
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Castration: Anesthetize the rats and surgically castrate them to remove endogenous testosterone. Allow for a one-week recovery period.
-
BPH Induction: Following recovery, induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3-5 mg/kg) dissolved in a suitable vehicle for 4 weeks. A control group should receive vehicle injections only.
-
Treatment Administration: After the 4-week induction period, divide the BPH rats into treatment groups. Administer this compound or vehicle to the respective groups. The route and frequency of administration will depend on the study design (e.g., daily oral gavage, continuous subcutaneous infusion via osmotic pumps).
-
Urodynamic Assessment: At the end of the treatment period, perform urodynamic studies to assess bladder function, including cystometry to measure bladder capacity, voiding pressure, and frequency.
-
Tissue Collection and Analysis: Euthanize the animals and collect the prostate glands. Measure prostate weight and perform histological analysis to assess the degree of hyperplasia.
Urodynamic Assessment Protocol
This protocol outlines the procedure for conducting urodynamic measurements in anesthetized rats to evaluate the effects of this compound on lower urinary tract function.
Materials:
-
Anesthetized rats (e.g., urethane, 1.2 g/kg, i.p.)
-
Suprapubic catheter (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Saline solution
-
This compound solution for intravenous administration
Procedure:
-
Anesthesia and Catheter Implantation: Anesthetize the rat and implant a suprapubic catheter into the bladder dome. The catheter is externalized through the back of the neck.
-
Stabilization: Allow the animal to stabilize under anesthesia.
-
Cystometry: Connect the bladder catheter to an infusion pump and a pressure transducer. Infuse saline into the bladder at a constant rate (e.g., 0.1-0.2 mL/min).
-
Baseline Measurement: Record baseline urodynamic parameters, including bladder capacity, voiding pressure, intercontraction interval, and residual volume.
-
This compound Administration: Administer this compound intravenously via a tail vein catheter at the desired dose (0.01-0.1 mg/kg).
-
Post-treatment Measurement: Continue the saline infusion and record the urodynamic parameters after drug administration to assess the effects of this compound.
-
Data Analysis: Analyze the changes in urodynamic parameters before and after drug administration to determine the pharmacological effect of this compound.
Application Notes and Protocols for the Use of a Selective Alpha-1A Adrenoceptor Antagonist in Smooth Muscle Contraction Assays
Introduction
Alpha-1 adrenergic receptors (adrenoceptors) are members of the G-protein coupled receptor superfamily and are crucial mediators of the contractile effects of catecholamines, such as norepinephrine, on smooth muscle tissues.[1][2][3] These receptors are classified into three main subtypes: α1A, α1B, and α1D. The α1A-adrenoceptor subtype is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra, where it plays a key role in regulating urinary outflow.[1][4][5] Consequently, selective antagonists of the α1A-adrenoceptor are a mainstay in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[6][7] By blocking the binding of norepinephrine to α1A-adrenoceptors, these antagonists induce relaxation of the prostatic smooth muscle, thereby reducing urethral resistance and improving urine flow.[4][5]
These compounds are also valuable research tools for elucidating the physiological and pathophysiological roles of the α1A-adrenoceptor in various smooth muscle tissues, including vascular smooth muscle. This document provides detailed protocols for utilizing a selective α1A-adrenoceptor antagonist in in vitro smooth muscle contraction assays, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Potency and Selectivity
The potency and selectivity of an α1A-adrenoceptor antagonist are critical parameters. These are typically determined through radioligand binding assays (to determine the inhibition constant, Ki) and functional assays (to determine the half-maximal inhibitory concentration, IC50). The following table summarizes representative quantitative data for a selective α1A-adrenoceptor antagonist.
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference Tissue/Cell Line |
| Ki (nM) | 0.2 - 5 | 50 - 200 | 5 - 50 | Recombinant cell lines expressing human α1-adrenoceptor subtypes |
| IC50 (nM) | 1 - 20 | 200 - 1000 | 20 - 100 | Isolated human prostate smooth muscle |
| pA2 | 8.5 - 9.5 | 6.0 - 7.0 | 7.0 - 8.0 | Rabbit prostate smooth muscle |
Note: Ki (inhibition constant) is a measure of the binding affinity of the antagonist to the receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.[8] pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathway of Smooth Muscle Contraction and Inhibition
The following diagram illustrates the signaling cascade initiated by norepinephrine binding to α1A-adrenoceptors, leading to smooth muscle contraction, and the point of inhibition by a selective α1A-adrenoceptor antagonist.
Caption: Signaling pathway of α1A-adrenoceptor mediated smooth muscle contraction and its inhibition.
Experimental Protocols
Isolated Tissue Preparation (e.g., Prostate or Aortic Rings)
This protocol describes the preparation of smooth muscle tissue strips for in vitro contraction assays.
Materials:
-
Freshly excised tissue (e.g., human prostate from radical prostatectomy, or rat/rabbit aorta)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope
-
Fine scissors and forceps
-
Petri dish filled with ice-cold Krebs-Henseleit solution
Procedure:
-
Immediately place the excised tissue in ice-cold, carbogen-aerated Krebs-Henseleit solution and transport to the laboratory.
-
Under a dissection microscope, carefully remove any adhering connective and adipose tissue.
-
For prostate tissue, prepare smooth muscle strips of approximately 2 x 2 x 8 mm. For aorta, cut transverse rings of 2-3 mm in width.
-
Keep the prepared tissue strips in ice-cold, carbogen-aerated Krebs-Henseleit solution until mounting in the organ bath.
Isometric Contraction Measurement in an Organ Bath
This protocol details the measurement of smooth muscle contraction in response to an agonist and the inhibitory effect of an antagonist.
Materials:
-
Isolated tissue strips
-
Organ bath system with temperature control (37°C) and aeration with carbogen
-
Isometric force transducers
-
Data acquisition system
-
Norepinephrine (agonist)
-
Selective α1A-adrenoceptor antagonist (e.g., Tamsulosin)
-
Potassium chloride (KCl) solution (e.g., 80 mM)
Procedure:
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.
-
Connect the tissues to isometric force transducers.
-
Apply a resting tension of approximately 1-2 g (this may need to be optimized for the specific tissue) and allow the tissues to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
To assess tissue viability, induce a reference contraction with a high concentration of KCl (e.g., 80 mM). After the contraction reaches a plateau, wash the tissues until the tension returns to baseline.
-
To determine the potency of the antagonist (IC50): a. Induce a submaximal contraction with a fixed concentration of norepinephrine (e.g., EC80). b. Once the contraction has stabilized, add the selective α1A-adrenoceptor antagonist in a cumulative, concentration-dependent manner. c. Record the relaxation at each antagonist concentration. d. Calculate the IC50 value from the resulting concentration-response curve.
-
To determine the nature of antagonism (pA2 value): a. Generate a cumulative concentration-response curve for norepinephrine. b. Wash the tissues and incubate with a fixed concentration of the antagonist for a predetermined time (e.g., 30-60 minutes). c. In the presence of the antagonist, generate a second cumulative concentration-response curve for norepinephrine. d. Repeat step 6c with increasing concentrations of the antagonist. e. Construct a Schild plot to determine the pA2 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical smooth muscle contraction assay to evaluate an antagonist.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Alpha 1-adrenoceptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urimax - Uses, Side effects, Composition, Dosage, Price [pacehospital.com]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | Concentration-dependent alpha1-Adrenoceptor Antagonism and Inhibition of Neurogenic Smooth Muscle Contraction by Mirabegron in the Human Prostate [frontiersin.org]
- 7. Frontiers | Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases [frontiersin.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for RS-100329 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist.[1] Its selectivity for the α1A subtype over α1B and α1D adrenoceptors suggests potential for a "uroselective" therapeutic profile, with a primary application in benign prostatic hyperplasia (BPH) by relieving lower urinary tract symptoms (LUTS) with minimal cardiovascular side effects.[1][2] These application notes provide a summary of the available preclinical data and generalized protocols for the administration and evaluation of this compound in relevant animal models.
Mechanism of Action & Signaling Pathway
This compound acts as a competitive antagonist at the α1A-adrenoceptor. In the lower urinary tract, particularly the prostate and bladder neck, norepinephrine released from sympathetic nerves binds to α1A-adrenoceptors on smooth muscle cells. This binding activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction and an increase in urethral tone. This compound selectively blocks the initial binding of norepinephrine to the α1A-adrenoceptor, thereby inhibiting this signaling cascade and promoting smooth muscle relaxation.
Quantitative Data
The following tables summarize the in vitro binding affinities and functional antagonist potencies of this compound. Note: In vivo data for this compound in preclinical models is not extensively published. One source mentions in vivo studies in rats and dogs confirmed its selectivity with greater potency than a related compound, but the data remains unpublished.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype (Human, Cloned) | pKi | Selectivity vs. α1A |
| α1A-Adrenoceptor | 9.6[1] | - |
| α1B-Adrenoceptor | Not explicitly stated, but 126-fold less than α1A[1] | 126-fold[1] |
| α1D-Adrenoceptor | Not explicitly stated, but 50-fold less than α1A[1] | 50-fold[1] |
Table 2: In Vitro Functional Antagonist Potency of this compound
| Tissue Preparation | Agonist | pA2 |
| Human Lower Urinary Tract | Norepinephrine | 9.2[1] |
| Rabbit Bladder Neck | Norepinephrine | 9.2[1] |
| Human Renal Artery | Norepinephrine | 7.3[1] |
| Rat Aorta | Norepinephrine | 7.9[1] |
Experimental Protocols
While specific in vivo protocols for this compound are not publicly available, the following are generalized experimental designs for assessing the urodynamic and cardiovascular effects of α1A-adrenoceptor antagonists in rats and dogs. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Evaluation of Urodynamic Effects in Conscious, Freely Moving Rats
Objective: To assess the effect of this compound on bladder function and micturition parameters in a conscious rat model.
Animal Model: Female Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Bladder catheter (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cages
Procedure:
-
Surgical Preparation (7-10 days prior to experiment):
-
Anesthetize the rat using isoflurane.
-
Implant a catheter into the bladder dome and exteriorize it at the nape of the neck.
-
Allow the animal to recover for 7-10 days.
-
-
Experimental Day:
-
Place the rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.
-
Allow a 30-60 minute acclimatization period.
-
Record baseline urodynamic parameters (continuous cystometry) by infusing saline at a constant rate (e.g., 0.1-0.2 mL/min).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous).
-
Continue to record urodynamic parameters for a defined period (e.g., 2-4 hours) post-administration.
-
Parameters to Measure:
-
Micturition pressure
-
Basal pressure
-
Threshold pressure
-
Bladder capacity
-
Micturition interval
-
Voided volume
Protocol 2: Evaluation of Effects on Intraurethral Pressure and Blood Pressure in Anesthetized Dogs
Objective: To determine the in vivo potency of this compound in reducing sympathetically-mediated increases in intraurethral pressure and to assess its effects on systemic blood pressure.
Animal Model: Male beagle dogs (10-15 kg).
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Anesthesia (e.g., pentobarbital or isoflurane)
-
Phenylephrine (α1-adrenoceptor agonist)
-
Catheters for intravenous administration, blood pressure measurement, and intraurethral pressure measurement.
-
Pressure transducers and data acquisition system.
-
Ventilator
Procedure:
-
Surgical Preparation:
-
Anesthetize the dog and maintain anesthesia throughout the experiment.
-
Intubate and ventilate the animal.
-
Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Insert a catheter-tip pressure transducer into the prostatic urethra to measure intraurethral pressure (IUP).
-
-
Experimental Protocol:
-
Allow for a stabilization period after surgery.
-
Administer a bolus of phenylephrine (e.g., 10 µg/kg, i.v.) to induce a reproducible increase in IUP and mean arterial pressure (MAP). This serves as the baseline response.
-
Administer increasing cumulative doses of this compound or vehicle intravenously at set intervals.
-
After each dose of this compound, repeat the phenylephrine challenge.
-
Record IUP and MAP continuously.
-
Parameters to Measure:
-
Peak increase in intraurethral pressure (IUP) in response to phenylephrine.
-
Mean arterial pressure (MAP).
-
Heart rate.
-
Calculate the dose of this compound required to inhibit the phenylephrine-induced IUP response by 50% (ID50).
-
Calculate the dose of this compound that causes a specific change in MAP (e.g., a 20% decrease, ED20).
-
The ratio of ED20 (cardiovascular effect) to ID50 (urodynamic effect) can be used to determine uroselectivity.
Conclusion
This compound is a promising α1A-adrenoceptor antagonist with high in vitro selectivity. The provided generalized protocols offer a framework for conducting in vivo studies to confirm its urodynamic efficacy and cardiovascular safety profile in preclinical models. Such studies are essential to further characterize the therapeutic potential of this compound for the treatment of lower urinary tract symptoms associated with BPH.
References
Application Notes and Protocols for RS-100329 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing RS-100329, a potent and selective α1A-adrenoceptor antagonist, in cell culture experiments. The information herein is designed to guide researchers in characterizing the pharmacological properties of this compound and similar compounds at the human α1A-adrenergic receptor.
Introduction
This compound is a selective antagonist for the α1A-adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, most notably the contraction of smooth muscle in the lower urinary tract.[1][2] Its high affinity and selectivity for the α1A subtype over the α1B and α1D subtypes make it a valuable tool for investigating α1A-AR signaling and for screening potential therapeutic agents targeting this receptor, particularly for conditions like benign prostatic hyperplasia.[1][2]
This document outlines protocols for two key in vitro cell-based assays: a radioligand binding assay to determine the binding affinity (pKi) of this compound and a functional antagonism assay to quantify its inhibitory potency (pA2) against agonist-induced cellular responses.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound at human cloned α1-adrenergic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells.
Table 1: Radioligand Binding Affinity of this compound at Human α1-Adrenergic Receptor Subtypes. [1][2]
| Receptor Subtype | Radioligand | pKi (M) | Selectivity vs. α1A |
| α1A | [3H]-Prazosin | 9.6 | - |
| α1B | [3H]-Prazosin | 7.5 | 126-fold |
| α1D | [3H]-Prazosin | 7.9 | 50-fold |
Table 2: Functional Antagonist Potency of this compound at the Human α1A-Adrenergic Receptor. [1][2]
| Cell Line | Agonist | Functional Readout | pA2 |
| CHO-K1 (hα1A-AR) | Noradrenaline | Inositol Phosphate Accumulation | 9.2 |
Signaling Pathway
The α1A-adrenergic receptor, upon activation by an agonist like noradrenaline, couples to the Gq/11 family of G proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular processes. This compound acts as a competitive antagonist, blocking the binding of agonists to the α1A-AR and thereby inhibiting this signaling pathway.
Caption: α1A-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance of α1A-AR Expressing CHO-K1 Cells
This protocol describes the standard procedure for culturing CHO-K1 cells stably expressing the human α1A-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing human α1A-AR
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in a T-75 flask with supplemented DMEM/F-12 medium in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Return the flask to the incubator. Passage cells every 2-3 days.
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the α1A-AR.
Caption: Workflow for the Radioligand Competition Binding Assay.
Materials:
-
Membrane preparation from CHO-K1 cells expressing α1A-AR
-
[3H]-Prazosin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cultured cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of a non-labeled ligand like phentolamine for non-specific binding).
-
A fixed concentration of [3H]-Prazosin (typically at its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Inositol Phosphate Accumulation)
This protocol determines the functional potency (pA2) of this compound by measuring its ability to inhibit agonist-induced accumulation of inositol phosphates (IPs), a downstream second messenger of α1A-AR activation.
Caption: Workflow for the Functional Antagonism Assay (Inositol Phosphate Accumulation).
Materials:
-
α1A-AR expressing CHO-K1 cells
-
[3H]-myo-inositol
-
Krebs-Henseleit buffer supplemented with 10 mM LiCl
-
This compound
-
Noradrenaline
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding and Labeling: Seed cells in 24-well plates and grow to near confluency. Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate them in Krebs-Henseleit buffer containing LiCl (to inhibit IP degradation) and varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add increasing concentrations of noradrenaline to the wells and incubate for 30-60 minutes at 37°C.
-
Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid to lyse the cells and extract the IPs.
-
Purification: Neutralize the extracts and apply them to anion-exchange chromatography columns (Dowex resin) to separate the [3H]-IPs from free [3H]-inositol.
-
Quantification: Elute the [3H]-IPs from the columns, add scintillation fluid, and quantify using a scintillation counter.
-
Data Analysis:
-
Generate concentration-response curves for noradrenaline in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist EC50. A slope not significantly different from unity is indicative of competitive antagonism.
-
References
- 1. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
unexpected results with RS-100329 in experiments
Welcome to the technical support center for RS-100329. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help address any unexpected results and guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the α1A-adrenoceptor.[1] It exhibits high affinity for the human cloned α1A-adrenoceptor with a pKi of 9.6.[1][2][3] Its selectivity for the α1A subtype is significantly higher than for the α1B and α1D subtypes.[1][2][3]
Q2: What is the recommended solvent for this compound hydrochloride?
For in vitro experiments, this compound hydrochloride can be dissolved in DMSO to prepare a stock solution.[1] For in vivo studies, the vehicle used should be determined based on the experimental design and animal model, but initial intravenous studies in rats have been performed.[1] Always refer to the manufacturer's product data sheet for specific solubility information.
Q3: What are the expected effects of this compound in functional assays?
In functional assays, this compound is expected to competitively antagonize noradrenaline-induced contractions in tissues expressing α1A-adrenoceptors, such as the human lower urinary tract.[2][3] It has been shown to have pA2 values of 9.2 in both human lower urinary tract tissues and rabbit bladder neck.[2][3]
Q4: Is this compound known to have off-target effects?
While this compound is highly selective for the α1A-adrenoceptor, like any pharmacological agent, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[4][5][6] It is crucial to use the lowest effective concentration and include appropriate controls to validate the observed effects are mediated by α1A-adrenoceptor blockade.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the agonist. 2. Agonist concentration too high: The concentration of the agonist (e.g., noradrenaline) may be too high, overcoming the competitive antagonism. 3. Low α1A-adrenoceptor expression: The experimental tissue or cell line may not express a sufficient level of α1A-adrenoceptors. 4. Compound degradation: The this compound stock solution may have degraded due to improper storage. | 1. Perform a concentration-response curve: Determine the optimal concentration of this compound for your specific experimental setup. 2. Optimize agonist concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80) to allow for observable antagonism. 3. Verify receptor expression: Confirm the presence of α1A-adrenoceptors in your system using techniques like qPCR, Western blot, or radioligand binding. 4. Prepare fresh stock solutions: Always prepare fresh stock solutions of this compound and store them appropriately, protected from light.[1] |
| Variability in experimental results | 1. Inconsistent experimental conditions: Minor variations in temperature, pH, or incubation times can affect results. 2. Pipetting errors: Inaccurate pipetting can lead to significant variability in compound concentrations. 3. Tissue/cell heterogeneity: Biological variability between tissue preparations or cell passages can contribute to inconsistent results. | 1. Standardize protocols: Ensure all experimental parameters are kept consistent across all experiments. 2. Calibrate pipettes: Regularly calibrate pipettes to ensure accurate dispensing of solutions. 3. Increase sample size: Use a sufficient number of replicates and biological samples to account for inherent variability. |
| Unexpected agonist-like effects | 1. Off-target effects: At very high concentrations, this compound might interact with other receptors or signaling pathways. 2. Contamination: The this compound sample or other reagents may be contaminated. | 1. Use a lower concentration range: Stick to concentrations where selectivity for the α1A-adrenoceptor is maintained. 2. Test for contamination: Ensure the purity of your compound and the cleanliness of your experimental setup. Use fresh, high-quality reagents. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and other common α1-adrenoceptor antagonists.
Table 1: Binding Affinities (pKi) at Human Cloned α1-Adrenoceptor Subtypes [1][2][3]
| Compound | α1A-AR | α1B-AR | α1D-AR | α1A Selectivity (fold vs α1B) | α1A Selectivity (fold vs α1D) |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60 | 50 |
| Prazosin | - | - | - | Little subtype selectivity | Little subtype selectivity |
| Tamsulosin | - | - | - | Little subtype selectivity | Little subtype selectivity |
Table 2: Functional Antagonist Potencies (pA2) in Isolated Tissues [2][3]
| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta |
| This compound | 9.2 | 9.2 | 7.3 | 7.9 |
| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 |
| Prazosin | 8.7 | 8.3 | - | - |
| Tamsulosin | 10.4 | 9.8 | - | - |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure based on the methodologies described for characterizing this compound.[2][3]
-
Cell Culture: Use CHO-K1 cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors.
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay:
-
Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).
-
Add increasing concentrations of the competing ligand (this compound).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Tissue Bath (Organ Bath) Protocol
This protocol outlines a general procedure for assessing the functional antagonism of this compound in isolated smooth muscle preparations.[2][3]
-
Tissue Preparation: Dissect the desired tissue (e.g., human lower urinary tract, rabbit bladder neck) into strips or rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for an α1-adrenoceptor agonist like noradrenaline.
-
Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for noradrenaline.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Troubleshooting RS-100329 Dose-Response Curves
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the selective α1A-adrenoceptor antagonist, RS-100329.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2] Its primary mechanism of action is to competitively block the binding of endogenous agonists, such as norepinephrine and epinephrine, to the α1A-adrenoceptor, thereby inhibiting the downstream signaling cascade.[2] This selectivity makes it a valuable tool for studying the physiological and pathological roles of the α1A-adrenoceptor subtype, particularly in areas like benign prostatic hyperplasia research.[2]
Q2: What are the key pharmacological properties of this compound?
This compound exhibits high affinity for the human α1A-adrenoceptor with a pKi of 9.6.[1][2] It displays significant selectivity over other α1-adrenoceptor subtypes, being 126-fold and 50-fold selective for the α1A subtype over the α1B and α1D subtypes, respectively.[1][2] This high selectivity is a crucial feature for targeted experimental designs.
Q3: In what type of assays is this compound typically used?
As an antagonist, this compound is used in functional assays to inhibit the response induced by an α1-adrenoceptor agonist. Common assay formats include:
-
Calcium Flux Assays: α1A-adrenoceptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.[3] this compound is used to block this agonist-induced calcium mobilization.
-
Inositol Phosphate (IP) Accumulation Assays: The Gq/11 signaling pathway also results in the production of inositol phosphates. This compound can be used to inhibit agonist-stimulated IP accumulation.[2]
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound and to characterize the α1A-adrenoceptor population in a given tissue or cell line.[2]
Q4: What cell lines are suitable for studying this compound?
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant α1A-adrenoceptor are a commonly used and commercially available cell line for in vitro studies of this compound.[2][4][5] These cells provide a robust and reproducible system for high-throughput screening and detailed pharmacological characterization.
Troubleshooting Guide for Dose-Response Curves
This guide addresses common issues encountered when generating dose-response curves for this compound in antagonist assays.
Issue 1: My antagonist (this compound) dose-response curve is flat or shows weak inhibition.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | The concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound, especially at lower concentrations of the antagonist. Solution: Perform an agonist dose-response curve first to determine the EC80 or EC90 concentration. Using an agonist concentration in this range will provide a robust signal that can be effectively inhibited by this compound. |
| Incorrect Assay Window | The difference in signal between the stimulated (agonist-only) and unstimulated (basal) conditions may be too small, making it difficult to observe significant inhibition. Solution: Optimize your assay conditions to maximize the signal-to-background ratio. This may involve adjusting cell density, incubation times, or the concentration of assay reagents. |
| Compound Solubility Issues | Although the hydrochloride salt of this compound is water-soluble, precipitation at high concentrations in assay media can occur. Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and visually inspect for any precipitation upon dilution into the assay buffer. Consider the final solvent concentration to ensure it is not affecting cell health. |
| Cell Health and Receptor Expression | Poor cell health or low expression of the α1A-adrenoceptor will lead to a weak response and a flattened curve. Solution: Ensure cells are healthy and in the logarithmic growth phase. Regularly check the expression level of the receptor in your stable cell line. Passage number can affect receptor expression, so it is advisable to use cells within a defined passage range. |
Issue 2: I'm observing a biphasic (U-shaped) dose-response curve.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects at High Concentrations | While this compound is highly selective for the α1A-adrenoceptor, at very high concentrations, it may interact with other targets, leading to unexpected cellular responses that can confound the dose-response relationship. Solution: Consult off-target profiling data if available. Test this compound in a parental cell line that does not express the α1A-adrenoceptor to identify any non-specific effects. It is generally advisable to work within a concentration range that is relevant to the Ki of the compound for the target receptor. |
| Compound Interference with Assay Readout | At high concentrations, some compounds can directly interfere with the assay technology (e.g., fluorescence quenching or enhancement). Solution: Run a control experiment with the highest concentrations of this compound in the absence of cells or in a system where the biological target is not present to check for assay artifacts. |
Issue 3: There is high variability between my replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution across the microplate is a common source of variability. Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. Pay attention to proper pipetting technique to avoid introducing bubbles and ensure accurate cell numbers in each well. |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of compounds and affect cell viability. Solution: To minimize edge effects, consider not using the outer wells of the plate for data analysis. Alternatively, fill the outer wells with sterile water or media to create a humidified barrier. |
| Inaccurate Compound Dilution and Pipetting | Errors in preparing the serial dilutions of this compound or in adding the compounds to the wells will lead to high variability. Solution: Use calibrated pipettes and perform serial dilutions carefully. For antagonist assays, ensure consistent addition of both the agonist and the antagonist. |
Issue 4: The potency (IC50) of this compound is different from published values.
| Potential Cause | Troubleshooting Steps |
| Different Experimental Conditions | IC50 values are highly dependent on the specific experimental conditions, including the cell line used, agonist concentration, incubation time, and assay readout. Solution: Carefully document all your experimental parameters and compare them to the conditions reported in the literature. Ensure that your agonist concentration is appropriate and consistent between experiments. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization, which can affect the apparent potency of an antagonist. While α1A-adrenoceptors are somewhat resistant to desensitization by some agonists like norepinephrine, this can be agonist-dependent. Solution: Minimize the pre-incubation time with the agonist. For kinetic assays like calcium flux, add the antagonist first, followed by the agonist, and measure the response immediately. |
| Data Analysis Method | The method used to fit the dose-response curve and calculate the IC50 can influence the result. Solution: Use a non-linear regression model with a variable slope to fit your data. Ensure that the top and bottom plateaus of the curve are well-defined by your data points. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Receptor Subtype | Value | Reference(s) |
| pKi | Human | α1A-adrenoceptor | 9.6 | [1][2] |
| Human | α1B-adrenoceptor | 7.5 | [6] | |
| Human | α1D-adrenoceptor | 7.9 | [6] | |
| Selectivity | Human | α1A vs α1B | 126-fold | [1][2] |
| Human | α1A vs α1D | 50-fold | [1][2] | |
| pA2 | Human (LUT) | α1-adrenoceptor | 9.2 | [2] |
| Rabbit (Bladder Neck) | α1-adrenoceptor | 9.2 | [2] |
LUT: Lower Urinary Tract
Experimental Protocols
Protocol 1: In Vitro Antagonist Assay using Calcium Flux
This protocol describes a method for determining the potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization in CHO-K1 cells stably expressing the human α1A-adrenoceptor.
Materials:
-
CHO-K1/α1A-AR stable cell line
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
This compound hydrochloride
-
α1-adrenoceptor agonist (e.g., Norepinephrine, Phenylephrine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-K1/α1A-AR cells according to the supplier's recommendations.
-
Seed the cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in water or DMSO.
-
Perform a serial dilution of this compound in assay buffer to obtain a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare the agonist (e.g., norepinephrine) at a concentration that corresponds to its EC80, as predetermined from an agonist dose-response curve.
-
-
Calcium Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Antagonist Assay:
-
Place the cell plate in the fluorescence plate reader.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Initiate the kinetic read and, after establishing a stable baseline, add the EC80 concentration of the agonist to all wells (except for the negative control wells).
-
Continue recording the fluorescence signal for a set period (e.g., 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the control wells (agonist-only as 100% response and vehicle-only as 0% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response with variable slope) equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.
Caption: Experimental workflow for an this compound antagonist calcium flux assay.
References
- 1. RS 100329 hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. revvity.com [revvity.com]
- 5. genscript.com [genscript.com]
- 6. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
improving RS-100329 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of RS-100329 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide: Enhancing this compound Stability
This guide addresses common issues encountered with the stability of this compound in solution.
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of this compound. - Optimize the concentration of any co-solvents (e.g., DMSO); typically <0.5% is well-tolerated in cell-based assays.[1] - Adjust the pH of the aqueous buffer, as the solubility of ionizable compounds can be pH-dependent.[1] |
| Loss of compound activity in a cell-based assay | - Degradation in the culture medium. - Adsorption to plasticware. | - Assess the stability of this compound in the specific cell culture medium being used. - Prepare solutions fresh before each experiment.[2] - Utilize low-binding microplates or tubes. |
| Inconsistent results between experiments | - Degradation of stock solution. - Repeated freeze-thaw cycles. | - Prepare fresh stock solutions. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions appropriately based on the solvent. |
| Visible changes in solution color or clarity over time | Potential chemical degradation (e.g., oxidation, hydrolysis). | - Protect solutions from light by using amber vials or wrapping containers in foil.[2] - Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[2] - For aqueous solutions, ensure the pH is within a stable range for the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound hydrochloride is soluble in water up to 100 mM.[3] It is also soluble in DMSO.[4] For biological experiments, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous buffers or cell culture media.
Q2: How should I store my this compound stock solutions?
A2: Storage conditions depend on the solvent. For DMSO stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended; protect from light.[5] Another source suggests that in DMSO, it can be stored for 2 weeks at 4°C or 6 months at -80°C.[6] Solid powder can be stored at room temperature.[3]
Q3: My this compound solution has precipitated. Can I still use it?
A3: It is not recommended to use a solution that has precipitated. The concentration will be unknown and inconsistent. Before preparing a new solution, centrifuge the vial to pellet any undissolved powder.[1] Consider preparing a more dilute stock solution or using a different solvent system.[2]
Q4: What are the common causes of degradation for small molecules like this compound in aqueous solutions?
A4: Common causes of degradation in aqueous buffers include:
-
Hydrolysis: Cleavage of chemical bonds by water, which can be influenced by pH.
-
Oxidation: Degradation due to reaction with dissolved oxygen, which can be accelerated by light exposure.
-
Adsorption: The compound may stick to the surface of storage containers, reducing its effective concentration.[2]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a method to evaluate the chemical stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound hydrochloride
-
High-purity water or DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Low-binding tubes
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in either high-purity water or DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer to be tested.
-
Incubation: Aliquot the working solution into separate low-binding tubes for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[2]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one tube from each temperature condition.
-
Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This can also precipitate proteins if they are present in the buffer.[1][2]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each temperature to determine its stability profile.
Visualizations
Troubleshooting Workflow for this compound Solution Instability
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: α1A-Adrenoceptor Antagonist Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with α1A-adrenoceptor antagonist assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: High Background or High Non-Specific Binding in Radioligand Binding Assays
-
Question: I am observing high background noise or high non-specific binding in my α1A-adrenoceptor radioligand binding assay. What are the potential causes and how can I resolve this?
-
Answer: High background or non-specific binding can obscure your specific binding signal, leading to inaccurate affinity (Ki) determinations. Here are some common causes and troubleshooting steps:
-
Insufficient Blocking: The blocking agent may not be effectively preventing the radioligand from binding to non-receptor components.
-
Solution: Increase the concentration of your blocking agent (e.g., Bovine Serum Albumin - BSA) or try a different blocking agent, such as non-fat dry milk.
-
-
Radioligand Concentration is Too High: An excessively high concentration of the radioligand can lead to increased binding to non-specific sites.
-
Solution: Lower the concentration of the radioligand. It is crucial to use a concentration that is at or below the Kd (dissociation constant) for the receptor to minimize non-specific interactions while still providing a detectable signal.
-
-
Inadequate Washing: Insufficient washing may not effectively remove all unbound radioligand.
-
Solution: Increase the number of washing steps or the duration of each wash. Ensure the wash buffer is at the correct temperature and pH.
-
-
Filter Issues: The type of filter used may contribute to high non-specific binding.
-
Solution: Experiment with different filter materials. For example, polyethyleneimine (PEI)-treated filters can help reduce non-specific binding of positively charged radioligands.
-
-
Contaminated Reagents: Contaminants in your buffers or reagents can interfere with the assay.
-
Solution: Prepare fresh buffers and solutions using high-purity reagents.
-
-
Issue 2: Low or No Signal in Functional Assays (e.g., Calcium Mobilization)
-
Question: My functional assay for α1A-adrenoceptor antagonists, such as a calcium mobilization assay, is showing a very weak or no signal. What could be the problem?
-
Answer: A weak or absent signal in a functional assay can be due to several factors, from cell health to reagent issues.
-
Poor Cell Health or Low Receptor Expression: The cells may not be healthy or may not be expressing a sufficient number of functional α1A-adrenoceptors on their surface.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Verify the expression of the α1A-adrenoceptor using techniques like qPCR or Western blotting. It is also important to use a cell line that is known to be suitable for this type of assay, such as CHO-K1 or HEK293 cells stably expressing the human α1A-adrenoceptor.[1][2]
-
-
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too low to elicit a measurable response.
-
Solution: Perform a dose-response curve for your agonist to determine the optimal EC50 (half-maximal effective concentration) or EC80 (80% of maximal effective concentration) for your specific assay conditions.[3]
-
-
Inactive Reagents: The agonist or other critical reagents may have degraded.
-
Solution: Use fresh, properly stored reagents. Prepare new dilutions of your agonist and other key solutions.
-
-
Incorrect Assay Buffer: The composition of the assay buffer (e.g., pH, ion concentrations) may not be optimal for receptor activation or the detection method.
-
Solution: Review the manufacturer's protocol for your assay kit or the literature for the recommended buffer composition. Ensure the buffer contains the necessary ions, such as calcium, for the expected physiological response.
-
-
Instrument Settings: The settings on your detection instrument (e.g., fluorometric imaging plate reader - FLIPR) may not be optimized for your assay.
-
Solution: Check the instrument settings, including excitation and emission wavelengths, gain, and integration time, to ensure they are appropriate for the fluorescent dye and expected signal intensity.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my α1A-adrenoceptor antagonist assay?
A1: The choice of cell line is critical for a successful assay. Ideally, you should use a mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that has been stably transfected to express the human α1A-adrenoceptor.[1][2][4][5] These cell lines provide a consistent and high level of receptor expression, which is essential for a robust assay window. It is also important to select a cell line that couples effectively to the desired signaling pathway (e.g., Gq/11 for calcium mobilization).[3][6][7]
Q2: What are the key differences between competitive and non-competitive antagonists, and how does this affect my assay?
A2: A competitive antagonist binds to the same site as the endogenous agonist (orthosteric site) and its inhibition can be overcome by increasing the agonist concentration. A non-competitive antagonist binds to a different site (allosteric site) and its inhibition cannot be overcome by increasing the agonist concentration. In your assay, a competitive antagonist will cause a rightward shift in the agonist dose-response curve without changing the maximum response. A non-competitive antagonist will reduce the maximum response of the agonist without shifting the EC50 value. Understanding the mechanism of your antagonist is crucial for accurate data interpretation.
Q3: What are some common off-target effects I should be aware of with α1A-adrenoceptor antagonists?
A3: A significant challenge in the development of α1A-adrenoceptor antagonists is achieving subtype selectivity. Many antagonists also show affinity for α1B- and α1D-adrenoceptors, which can lead to side effects such as hypotension.[8][9] Some compounds may also interact with other receptors, such as serotonin or dopamine receptors.[10] It is therefore important to profile your antagonist against a panel of related receptors to determine its selectivity.
Q4: What are the essential controls to include in my α1A-adrenoceptor antagonist assays?
A4: Including proper controls is fundamental for validating your assay results. Essential controls include:
-
No-treatment control: Cells in assay buffer only, to establish the baseline response.
-
Agonist-only control: To determine the maximum stimulated response.
-
Reference antagonist control: A known α1A-adrenoceptor antagonist with a well-characterized potency (e.g., Prazosin, Tamsulosin) to validate the assay performance.[3]
-
Vehicle control: To ensure that the solvent used to dissolve your test compounds does not affect the assay.
-
For radioligand binding assays: A control for non-specific binding, which is determined by adding a high concentration of a non-labeled competing ligand.
Data Presentation
Table 1: Affinity (pKi) of Common α1-Adrenoceptor Antagonists
| Antagonist | α1A | α1B | α1D | Reference |
| Prazosin | ~9.0 | ~9.0 | ~9.0 | [11] |
| Doxazosin | ~8.8 | ~8.7 | ~8.8 | [11] |
| Tamsulosin | ~9.8 | ~8.8 | ~9.7 | [11][12] |
| Alfuzosin | ~8.5 | ~8.3 | ~8.4 | [11] |
| Silodosin | ~10.0 | ~7.6 | ~8.3 | [9] |
| Naftopidil | ~8.0 | ~7.0 | ~8.0 | [9][10] |
| RS 17053 | 8.6 | 7.3 | 7.1 | [12] |
Table 2: Potency (pA2 / pIC50) of Common α1-Adrenoceptor Antagonists in Functional Assays
| Antagonist | Assay Type | Tissue/Cell Line | Potency | Reference |
| Prazosin | Contraction | Human Prostate | ~8.5 | [12] |
| Tamsulosin | Contraction | Human Prostate | ~9.8 | [11][12] |
| Doxazosin | Contraction | Rat Aorta | pA2 ~8.5 | [13] |
| Alfuzosin | Contraction | Human Prostate | ~8.4 | [11] |
| Silodosin | Reporter Assay | ADRA1A Reporter Cells | IC50 in nM range | [3] |
| Naftopidil | Calcium Mobilization | CHO-K1/ADRA1A | IC50 in nM range | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1A-Adrenoceptor Antagonists
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human α1A-adrenoceptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add the radioligand (e.g., [3H]-Prazosin) at a concentration at or below its Kd.
-
Add varying concentrations of the unlabeled antagonist.
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM Phentolamine).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for α1A-Adrenoceptor Antagonists
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the human α1A-adrenoceptor in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of the antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Measure the baseline fluorescence.
-
Add a pre-determined concentration (e.g., EC80) of an α1-adrenoceptor agonist (e.g., Phenylephrine or A61603).[3][7]
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: α1A-Adrenoceptor canonical signaling pathway.
Caption: A typical experimental workflow for screening α1A-adrenoceptor antagonists.
Caption: A decision tree for troubleshooting low signal in functional assays.
References
- 1. genscript.com [genscript.com]
- 2. innoprot.com [innoprot.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Alpha1A Adrenergic Receptor Cell Line | Connora Technologies [connoratech.com]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. innoprot.com [innoprot.com]
- 8. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing RS-100329 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RS-100329 in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2] Its mechanism of action is to competitively block the binding of endogenous agonists, such as norepinephrine and epinephrine, to the α1A-adrenoceptor, thereby inhibiting downstream signaling pathways. This selectivity makes it a valuable tool for dissecting the specific roles of the α1A-AR subtype in various physiological and pathological processes.
Q2: What is the typical concentration range for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay, cell type, and the concentration of the agonist being used. However, based on its high affinity for the α1A-AR, typical working concentrations are in the low nanomolar to micromolar range. For initial experiments, a concentration range of 1 nM to 1 µM is a reasonable starting point.
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in water. To prepare a stock solution, dissolve the compound in high-purity water to a concentration of 1-10 mM. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: In which in vitro assays is this compound commonly used?
This compound is frequently used in a variety of in vitro assays to investigate α1A-AR function, including:
-
Radioligand Binding Assays: To determine the affinity of other compounds for the α1A-AR.
-
Second Messenger Assays: Such as calcium flux assays, to measure the inhibition of agonist-induced intracellular signaling.[3]
-
Reporter Gene Assays: To assess the transcriptional regulation downstream of α1A-AR activation.
-
Tissue Contraction Assays: Particularly in tissues with high α1A-AR expression, like the lower urinary tract, to study the functional antagonism of smooth muscle contraction.[2][3]
-
Cell Proliferation and Viability Assays: To investigate the role of α1A-AR in cell growth and survival.
Troubleshooting Guide
Issue 1: No or weak antagonist effect observed.
-
Possible Cause: this compound concentration is too low.
-
Solution: Increase the concentration of this compound in a stepwise manner (e.g., 10-fold increments) to determine the optimal inhibitory concentration.
-
-
Possible Cause: Agonist concentration is too high.
-
Solution: Perform an agonist dose-response curve to determine the EC50 or EC80 value. For antagonist studies, use an agonist concentration at or near its EC50 to ensure a sensitive assay window.
-
-
Possible Cause: Low or no expression of α1A-adrenoceptors in the cell line or tissue.
-
Solution: Verify the expression of α1A-AR using techniques such as qPCR, Western blotting, or radioligand binding with a specific α1A-AR radioligand.
-
-
Possible Cause: Incorrect experimental conditions.
-
Solution: Ensure that the incubation time, temperature, and buffer composition are optimal for the specific assay being performed. For competitive binding assays, ensure that the system has reached equilibrium.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause: this compound concentration is too high.
-
Possible Cause: Cytotoxicity of this compound.
-
Solution: Assess the cytotoxicity of this compound at the concentrations used in your assay using a cell viability assay (e.g., MTT or CellTiter-Glo®). If cytotoxicity is observed, use lower, non-toxic concentrations.
-
-
Possible Cause: Non-specific binding.
-
Solution: In binding assays, include a condition with a high concentration of a non-specific ligand to determine the level of non-specific binding and subtract it from the total binding.
-
Issue 3: Inconsistent or variable results.
-
Possible Cause: Instability of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Cell passage number and culture conditions.
-
Solution: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing. Maintain consistent cell culture conditions (e.g., media, serum, confluency).
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.
-
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound for different α-adrenergic receptor subtypes.
| Parameter | Receptor Subtype | Species | Value | Reference |
| pKi | α1A | Human | 9.6 | [1][2] |
| α1B | Human | 7.5 | [1][2] | |
| α1D | Human | 7.9 | [1][2] | |
| pA2 | α1A-mediated contraction | Human (Lower Urinary Tract) | 9.2 | [2][3] |
| α1A-mediated contraction | Rabbit (Bladder Neck) | 9.2 | [2][3] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the α1A-adrenoceptor using this compound as a competitor.
Materials:
-
Cell membranes prepared from cells expressing the α1A-adrenoceptor.
-
Radioligand specific for the α1A-adrenoceptor (e.g., [3H]-Prazosin).
-
This compound.
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, and the radioligand at a concentration close to its Kd.
-
Add varying concentrations of this compound (for competition curve) or the test compound.
-
For non-specific binding control, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the α1A-adrenoceptor.
Materials:
-
Cells expressing the α1A-adrenoceptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the α1-adrenoceptor agonist (at a concentration of EC50 to EC80) into the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the antagonist response against the concentration of this compound to determine its IC50 value.
Visualizations
Caption: Troubleshooting workflow for addressing a lack of antagonist effect.
Caption: Simplified signaling pathway of the α1A-adrenergic receptor.
Caption: Step-by-step workflow for a calcium flux assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid off-target effects of RS-100329
Welcome to the Technical Support Center for RS-100329. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to help mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the α1A-adrenoceptor.[1][2] It belongs to the phenylpiperazine class of compounds. Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine, to the α1A-adrenoceptor, thereby inhibiting downstream signaling pathways. This selectivity makes it a valuable tool for studying the physiological and pathological roles of the α1A-adrenoceptor subtype.
Q2: What are the known selectivity and potency values for this compound?
This compound exhibits high affinity for the human cloned α1A-adrenoceptor with a pKi of 9.6.[1][2] It displays significant selectivity over other α1-adrenoceptor subtypes, with a 126-fold selectivity for the α1A subtype over the α1B subtype and a 50-fold selectivity over the α1D subtype.[1][2]
Q3: What are the potential off-target effects of this compound?
While this compound is highly selective for the α1A-adrenoceptor, its chemical structure as a phenylpiperazine derivative suggests potential for interactions with other receptors, particularly other G-protein coupled receptors (GPCRs). Based on the known pharmacology of this chemical class, potential off-target interactions to consider include:
-
Serotonin (5-HT) Receptors: Phenylpiperazine derivatives are known to interact with various 5-HT receptor subtypes.[3][4]
-
Dopamine (D) Receptors: Some phenylpiperazines exhibit affinity for dopamine receptors.[5][6]
-
hERG Potassium Channel: Inhibition of the hERG channel is a common liability for many small molecules and can lead to cardiotoxicity.[7][8][9]
It is crucial to experimentally verify the selectivity of this compound in your specific experimental system.
Q4: How can I minimize the risk of observing off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-target proteins.
-
Utilize a Negative Control: If available, a structurally similar but inactive analog of this compound can be used as a negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Genetic Knockdown/Knockout: The most rigorous approach is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the α1A-adrenoceptor. If the phenotype observed with this compound is absent in the knockdown/knockout cells, it provides strong evidence for an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects, compound instability, or issues with cell culture conditions.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your stock solution of this compound is fresh and has been stored correctly. Degradation can lead to a loss of potency and the generation of active or inactive byproducts.
-
Perform a Dose-Response Curve: This will help determine if the observed effect is concentration-dependent and within the expected range for α1A-adrenoceptor antagonism.
-
Cross-Validate with another α1A Antagonist: Use a structurally different α1A antagonist to see if you can replicate the phenotype.
-
Check for Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay.
-
Assess Off-Target Receptor Activity: If you suspect off-target effects on serotonin or dopamine receptors, you can use selective antagonists for these receptors in co-treatment experiments to see if the unexpected phenotype is blocked.
-
Issue 2: Discrepancy between in vitro binding affinity (Ki) and cellular potency (IC50/EC50).
-
Possible Cause: Cellular factors can influence the apparent potency of a compound.
-
Troubleshooting Steps:
-
Consider Cell Permeability: Ensure that this compound can effectively cross the cell membrane to reach its target.
-
Account for Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.
-
Investigate Cellular Metabolism: The compound may be metabolized by the cells over the course of the experiment, leading to a decrease in the effective concentration.
-
Data Presentation
Table 1: Selectivity Profile of this compound at Human α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Selectivity vs. α1A |
| α1A | 9.6 | - |
| α1B | 7.5 | 126-fold |
| α1D | 7.9 | 50-fold |
Data compiled from published literature.[1][2]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol allows for the confirmation of this compound binding to the α1A-adrenoceptor in intact cells.
-
Cell Treatment: Treat cells expressing the α1A-adrenoceptor with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). Ligand binding will stabilize the receptor, making it more resistant to thermal denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble α1A-adrenoceptor at each temperature point using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.
References
- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 100329 hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 3. Serotonin receptors involved in antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined α2- and D2-receptor blockade activates noradrenergic and dopaminergic neurons, but extracellular dopamine in the prefrontal cortex is determined by uptake and release from noradrenergic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic cannabinoid CB1/dopamine D2 receptor interactions in striatal CB1/D2 heteromers. A combined neurochemical and behavioral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
Technical Support Center: RS-100329 in Radioligand Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using RS-100329 in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective antagonist for the α1A-adrenoceptor. It displays significantly lower affinity for the α1B and α1D adrenoceptor subtypes, making it a valuable tool for distinguishing between these receptor subtypes in research settings.
Q2: What are the reported binding affinities (pKi) of this compound for the different α1-adrenoceptor subtypes?
A2: The binding affinities of this compound are summarized in the table below.
Q3: What is the recommended storage condition for this compound hydrochloride?
A3: this compound hydrochloride should be stored at room temperature. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Q4: Is this compound soluble in aqueous buffers?
A4: Yes, this compound hydrochloride is soluble in water up to 100 mg/mL. This allows for easy preparation of stock solutions in typical assay buffers.
Troubleshooting Guide
This guide addresses common issues encountered during radioligand binding assays with this compound.
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to inaccurate data. Ideally, non-specific binding should be less than 50% of the total binding.[2]
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd of the radioligand.[2] - Check Radioligand Purity: Ensure the radiochemical purity is >90%.[3] - Consider Hydrophobicity: Highly hydrophobic radioligands can increase NSB.[2][3] | Reduced binding to non-receptor components. |
| Tissue/Cell Preparation | - Optimize Protein Concentration: Titrate the amount of membrane protein. A typical range is 100-500 µg per assay tube.[2] - Ensure Thorough Homogenization and Washing: This removes endogenous ligands and other interfering substances.[2] | A cleaner membrane preparation with fewer non-specific binding sites. |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. Ensure equilibrium is still reached for specific binding.[2][3] - Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1%).[2][3] - Increase Wash Steps: Increase the number and/or volume of washes with ice-cold buffer.[2] | Improved signal-to-noise ratio by minimizing non-specific interactions. |
Problem 2: Low or No Specific Binding
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Receptor Integrity | - Proper Storage and Handling: Ensure membrane preparations are stored at -80°C and handled on ice. - Use Protease Inhibitors: Include protease inhibitors during membrane preparation to prevent receptor degradation. | Preservation of receptor structure and function. |
| Incorrect Assay Conditions | - Verify Buffer Composition: Ensure the pH and ionic strength of the binding buffer are optimal for the α1A-adrenoceptor. - Check Ligand Concentrations: Double-check the dilutions of both the radioligand and this compound. | Optimal conditions for specific ligand-receptor binding. |
| Insufficient Receptor Number | - Increase Protein Concentration: If specific binding is low, cautiously increase the amount of membrane protein per assay. | A stronger specific binding signal. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Selectivity vs. α1A |
| α1A | 9.6 | - |
| α1B | 7.5 | 126-fold |
| α1D | 7.9 | 50-fold |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing α1A-Adrenoceptors
-
Cell Culture: Grow cells expressing the human α1A-adrenoceptor to confluency.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 500 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay with this compound
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare a stock solution of a suitable α1A-adrenoceptor radioligand (e.g., [3H]-Prazosin) in assay buffer. The final concentration in the assay should be close to its Kd value.
-
This compound: Prepare a range of concentrations of this compound in assay buffer.
-
Non-specific Binding Control: Prepare a high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL membrane preparation, 50 µL radioligand, 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane preparation, 50 µL radioligand, 50 µL non-specific binding control.
-
Competition: 50 µL membrane preparation, 50 µL radioligand, 50 µL of each concentration of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: α1A-Adrenoceptor Signaling Pathway.
Caption: Troubleshooting Workflow for Radioligand Binding Assays.
References
Technical Support Center: Interpreting Variable Results in RS-100329 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-100329. The information is designed to help interpret variable results and address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Higher than Expected IC50/Ki Values in Radioligand Binding Assays
Q1: Our competitive radioligand binding assay is yielding a higher IC50/Ki for this compound than reported in the literature. What are the potential causes?
A1: Discrepancies in IC50 or Ki values for this compound can stem from several factors related to assay conditions and reagents. Here are some common causes and troubleshooting steps:
-
Radioligand Concentration: The concentration of the radioligand used can significantly impact the apparent affinity of the competing ligand. Ensure the radioligand concentration is at or below its Kd for the receptor.
-
Incorrect Protein Concentration: Inaccurate protein quantification can lead to misleading results. Verify your protein concentration using a reliable method like a BCA assay.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Incubation times that are too short will not allow for optimal binding.
-
Buffer Composition: The pH, ionic strength, and presence of specific ions in the binding buffer can all influence ligand binding. Use a buffer system that is known to be suitable for α1A-adrenoceptor binding assays.
-
Compound Stability and Solubility: this compound hydrochloride is soluble in water and DMSO.[1] However, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh dilutions for each experiment.
Data Presentation: Comparison of Reported this compound Affinity Values
| Parameter | Receptor Subtype | Reported Value | Cell/Tissue System | Reference |
| pKi | Human α1A | 9.6 | Cloned human α1A receptors | Tocris Bioscience |
| pKi | Human α1B | 7.5 | Cloned human α1B receptors | MedchemExpress |
| pKi | Human α1D | 7.9 | Cloned human α1D receptors | MedchemExpress |
Experimental Protocols: Radioligand Binding Assay for α1A-Adrenoceptor
This protocol provides a general framework for a competitive radioligand binding assay. Optimization will be required for specific cell lines or tissue preparations.
Materials:
-
Cell membranes or tissue homogenate expressing the α1A-adrenoceptor.
-
Radioligand (e.g., [3H]-Prazosin).
-
This compound stock solution.
-
Non-specific binding control (e.g., phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes (typically 20-50 µg of protein), and the various concentrations of this compound or vehicle.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Issue 2: Inconsistent Results in Smooth Muscle Contraction Assays
Q2: We are observing significant variability in the pA2 values of this compound in our isolated tissue bath experiments. What could be causing this?
A2: Isolated tissue bath experiments are susceptible to variability arising from biological and technical sources. Here are key factors to consider:
-
Tissue Viability and Handling: The health of the isolated tissue is paramount. Ensure gentle handling during dissection and mounting to avoid damage. Maintain the physiological salt solution (PSS) at the correct temperature, pH, and oxygenation.
-
Agonist Concentration-Response Curve: A stable and reproducible agonist-induced contraction is necessary to accurately determine antagonist potency. Ensure your agonist concentration-response curve is complete and that you are using an appropriate concentration (e.g., EC50 or EC80) for your antagonist studies.
-
Antagonist Incubation Time: Allow sufficient time for the antagonist to equilibrate with the tissue and receptor before adding the agonist. This time can vary between tissues and antagonists.
-
Biological Variation: There can be inherent biological variability between animals (age, sex, strain) and even between different sections of the same tissue. It is important to use a sufficient number of replicates and animals to account for this.
-
Tachyphylaxis or Desensitization: Repeated application of agonists can lead to a diminished response. Ensure adequate washout periods between agonist additions.
Data Presentation: Reported pA2 Values for this compound
| Parameter | Agonist | Tissue | Reported Value | Reference |
| pA2 | Noradrenaline | Human Lower Urinary Tract | 9.2 | Williams et al., 1999 |
| pA2 | Noradrenaline | Rabbit Bladder Neck | 9.2 | Williams et al., 1999 |
Experimental Protocols: Isolated Tissue Bath for Smooth Muscle Contraction
This protocol outlines the general steps for assessing the potency of this compound in an isolated tissue bath.
Materials:
-
Isolated smooth muscle tissue (e.g., vas deferens, aorta, bladder).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Agonist (e.g., phenylephrine, noradrenaline).
-
This compound stock solution.
-
Isolated tissue bath system with force transducer and data acquisition software.
Procedure:
-
Dissect the desired smooth muscle tissue and mount it in the tissue bath containing oxygenated PSS at 37°C.
-
Allow the tissue to equilibrate under a determined optimal resting tension for at least 60 minutes, with regular washes.
-
Obtain a cumulative concentration-response curve to the agonist to determine its potency and maximal effect.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).
-
In the continued presence of this compound, obtain a second cumulative concentration-response curve to the agonist.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Analyze the data using a Schild plot to determine the pA2 value of this compound. The slope of the Schild regression should not be significantly different from unity for competitive antagonism.
Mandatory Visualization: α1A-Adrenoceptor Signaling Pathway
Caption: Simplified signaling pathway of the α1A-adrenoceptor.
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the α1A-adrenoceptor.[2][3] It binds to this receptor subtype with high affinity, thereby blocking the actions of endogenous catecholamines like noradrenaline. This antagonism inhibits downstream signaling pathways, leading to effects such as smooth muscle relaxation.
Q4: Why is this compound considered 'uroselective'?
A4: The term 'uroselective' refers to the compound's greater functional effect on the lower urinary tract smooth muscle compared to its effect on vascular smooth muscle, which regulates blood pressure. This is attributed to the high expression of α1A-adrenoceptors in the prostate and bladder neck, which are the primary targets for this compound.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions in DMSO or water should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Q6: Can this compound be used in in vivo studies?
A6: Yes, this compound is reported to be active in vivo.[3] However, appropriate vehicle selection and formulation are crucial for achieving the desired exposure and pharmacological effect.
Q7: How can I measure the functional consequences of α1A-adrenoceptor antagonism by this compound beyond muscle contraction?
A7: A common method is to measure the accumulation of second messengers, such as inositol trisphosphate (IP3). Activation of the Gq-coupled α1A-adrenoceptor leads to the production of IP3. This compound will inhibit agonist-induced IP3 accumulation in a concentration-dependent manner. Commercially available ELISA and fluorescence-based kits can be used to quantify IP3 levels in cell lysates.
Mandatory Visualization: Logical Flow for Investigating Variable Results
Caption: A logical troubleshooting workflow for variable results.
References
Technical Support Center: Managing RS-100329 Precipitation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of RS-100329 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective α1A-adrenoceptor antagonist.[1][2] It is commonly supplied as a hydrochloride salt, which is a white solid.[3] The hydrochloride salt of this compound is soluble in water up to 100 mM.[1]
Q2: I observed precipitation when I diluted my this compound stock solution into my experimental buffer. What is the likely cause?
Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for many small molecules. The primary reason is that the concentration of this compound in the final buffer exceeds its solubility limit under those specific conditions. Factors such as the buffer's pH, ionic strength, and the presence of other components can all influence the solubility of this compound.
Q3: How does pH affect the solubility of this compound?
This compound contains an amine group within its piperazine ring structure.[4] The solubility of such compounds is often pH-dependent.[5] As a weak base, this compound is generally more soluble in acidic conditions where the amine group is protonated, forming a more soluble salt. In neutral or basic buffers, the compound may be less soluble and more prone to precipitation.
Q4: Can the type of buffer I use affect the solubility of this compound?
Yes, the composition of the buffer can significantly impact solubility. Some buffer salts can interact with the compound, leading to precipitation. For instance, phosphate buffers have been known to cause precipitation of certain small molecules. It is advisable to test the solubility of this compound in your specific buffer system before proceeding with your experiment.
Q5: What is the recommended storage condition for this compound stock solutions?
It is recommended to store stock solutions of this compound at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in your experimental buffer is higher than its solubility in that specific buffer. | - Lower the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your buffer (see Experimental Protocols). |
| "Crashing Out" from Organic Solvent Stock | If you are using a non-aqueous stock (e.g., DMSO), the rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to precipitate. | - Prepare a high-concentration stock solution in water, as this compound hydrochloride is water-soluble.[1]- If a DMSO stock must be used, perform a serial dilution of the stock in the experimental buffer. |
| Buffer pH | The pH of your buffer may not be optimal for keeping this compound in solution. | - Test the solubility of this compound in buffers with different pH values to find the optimal range. A slightly acidic pH may improve solubility. |
Issue 2: Precipitation Over Time During Experiment
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be degrading or interacting with components in the buffer over the course of the experiment. | - Prepare fresh dilutions of this compound immediately before each experiment.- If possible, shorten the incubation time of the experiment. |
| Temperature Changes | Changes in temperature during the experiment can affect the solubility of the compound. | - Ensure that all solutions and equipment are maintained at a constant, appropriate temperature throughout the experiment. |
| Interaction with Other Reagents | Other components in your assay, such as proteins or other small molecules, may be interacting with this compound, causing it to precipitate. | - Run control experiments with and without other key reagents to identify any potential interactions. |
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 462.89 g/mol | [1] |
| Appearance | White solid | [3] |
| Water Solubility | Up to 100 mM | [1] |
Table 2: General Solubility Considerations for Amine-Containing Compounds
| Factor | Effect on Solubility | Reason |
| Decreasing pH (more acidic) | Generally increases solubility | Protonation of the amine group leads to the formation of a more soluble salt.[5] |
| Increasing pH (more basic) | Generally decreases solubility | The free base form is often less soluble in aqueous solutions. |
| High Ionic Strength | Can decrease solubility | "Salting out" effect where buffer salts compete for water molecules. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in an Experimental Buffer
Objective: To determine the highest concentration of this compound that can be prepared in a specific experimental buffer without precipitation.
Materials:
-
This compound hydrochloride
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 100 mM stock solution of this compound hydrochloride in sterile, deionized water. Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform a series of 2-fold dilutions of the stock solution in your experimental buffer to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Incubation: Incubate the dilutions at the temperature of your intended experiment for a set period (e.g., 1 hour).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Quantitative Measurement (Optional): Measure the absorbance of each dilution at 600 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for this compound in that buffer.
Protocol 2: Radioligand Binding Assay for α1A-Adrenoceptor
Objective: To determine the binding affinity of this compound for the α1A-adrenoceptor.
Materials:
-
Cell membranes expressing the human α1A-adrenoceptor
-
[³H]-Prazosin (radioligand)
-
This compound hydrochloride
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes
-
A fixed concentration of [³H]-Prazosin
-
A range of concentrations of this compound (or vehicle for total binding, and a high concentration of a non-labeled antagonist for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Alpha-1 Adrenergic Receptor Selectivity: RS-100329 vs. Tamsulosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-1 adrenergic receptor selectivity of two antagonists: RS-100329 and tamsulosin. The information presented is compiled from experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction
Alpha-1 adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor superfamily and are classified into three subtypes: α1A, α1B, and α1D. These receptors are crucial in mediating smooth muscle contraction in various tissues, including the prostate, bladder neck, and blood vessels. Consequently, α1-AR antagonists are widely utilized in the treatment of benign prostatic hyperplasia (BPH). The clinical efficacy and side-effect profile of these antagonists are largely determined by their selectivity for the different α1-AR subtypes. This guide focuses on a direct comparison of this compound and tamsulosin, two prominent α1-AR antagonists, to elucidate their respective selectivity profiles.
Quantitative Comparison of Receptor Affinity
The selectivity of this compound and tamsulosin for the three alpha-1 adrenergic receptor subtypes has been quantified through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The data, presented as pKi values (the negative logarithm of the equilibrium dissociation constant, Ki), are summarized in the table below. A higher pKi value indicates a greater binding affinity.
| Compound | α1A-AR pKi | α1B-AR pKi | α1D-AR pKi | α1A vs. α1B Selectivity (fold) | α1A vs. α1D Selectivity (fold) | Reference |
| This compound | 9.6 | ~7.5 | ~7.9 | 126 | 50 | [1] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | 11 | 3.4 | [2] |
Key Observations:
-
This compound demonstrates high affinity and significant selectivity for the α1A-adrenergic receptor subtype.[1][3][4] It is approximately 126-fold more selective for the α1A subtype over the α1B subtype and 50-fold more selective over the α1D subtype.[1]
-
Tamsulosin exhibits high affinity for both α1A and α1D subtypes, with a lower affinity for the α1B subtype.[5][6][7][8][9] Specifically, it has been shown to have 11-fold higher affinity for the α1A receptor and 3.4-fold higher affinity for the α1D receptor compared to the α1B receptor.[2] Some studies have even characterized tamsulosin as having little subtype selectivity.[1]
Visualizing Receptor Selectivity
The following diagram illustrates the comparative selectivity of this compound and tamsulosin for the different α1-adrenergic receptor subtypes.
Experimental Protocols
The determination of receptor selectivity for this compound and tamsulosin primarily relies on in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[10][11]
Radioligand Competition Binding Assay
This experimental protocol outlines the general steps involved in a radioligand competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor subtype.
1. Membrane Preparation:
-
Cells or tissues expressing the specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D) are homogenized in a cold lysis buffer.
-
The homogenate is then centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.[12]
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) known to bind to the target receptor is used.
-
Increasing concentrations of the unlabeled test compound (this compound or tamsulosin) are added to the reaction mixture containing the membrane preparation and the radioligand.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.[12]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
-
The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the receptor selectivity of a compound using a radioligand binding assay.
Conclusion
The experimental data clearly indicate that this compound is a highly selective antagonist for the α1A-adrenergic receptor. In contrast, tamsulosin demonstrates a broader selectivity profile, with high affinity for both α1A and α1D subtypes and a lower affinity for the α1B subtype. This difference in selectivity has important implications for the pharmacological effects and potential clinical applications of these compounds. For researchers investigating the specific roles of the α1A-adrenergic receptor, this compound serves as a more precise pharmacological tool. Tamsulosin's activity across multiple α1-AR subtypes may contribute to its therapeutic efficacy in conditions where antagonism of both α1A and α1D receptors is beneficial.
References
- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Battle of Alpha-1 Adrenergic Antagonists: RS-100329 vs. Prazosin in Functional Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between adrenergic receptor antagonists is critical for advancing therapeutic strategies. This guide provides an objective comparison of RS-100329 and prazosin, focusing on their performance in functional assays, supported by experimental data and detailed protocols.
This comparison delves into the binding affinities and functional potencies of this compound and the well-established antagonist, prazosin, at alpha-1 adrenergic receptor subtypes. The data presented herein is crucial for discerning the selectivity and potential therapeutic applications of these compounds.
Quantitative Analysis: A Tale of Two Affinities
The functional activity of this compound and prazosin has been characterized through radioligand binding assays to determine their affinity for alpha-1a, alpha-1b, and alpha-1d adrenergic receptor subtypes, and through functional tissue studies to assess their antagonist potency.
Receptor Binding Affinity (pKi)
Radioligand binding studies using [³H]-prazosin in Chinese Hamster Ovary (CHO) cells expressing human cloned α1-adrenoceptor subtypes reveal a striking difference in the selectivity profile of this compound compared to prazosin. This compound demonstrates high affinity and marked selectivity for the α1a subtype.[1] In contrast, prazosin is a non-selective antagonist, exhibiting high affinity for all three α1-adrenoceptor subtypes.[2][3]
| Compound | α1a-Adrenoceptor (pKi) | α1b-Adrenoceptor (pKi) | α1d-Adrenoceptor (pKi) | Selectivity (α1a vs. α1b/α1d) |
| This compound | 9.6[1][4] | ~7.5 | ~8.1 | ~126-fold vs. α1b, ~50-fold vs. α1d[1][4] |
| Prazosin | ~9.0 - 10.0 | ~9.2 - 10.2 | ~9.4 - 10.2 | Non-selective |
Table 1: Comparative binding affinities (pKi) of this compound and prazosin for human α1-adrenoceptor subtypes.
Functional Antagonist Potency (pA2)
Functional assays measuring the antagonism of noradrenaline-induced contractions in various smooth muscle tissues provide a physiological context to the binding affinities. These studies confirm the high potency and α1a-selectivity of this compound, particularly in tissues where the α1a subtype is predominant, such as the lower urinary tract.[1] Prazosin consistently demonstrates high potency across different tissues, reflecting its non-selective nature.[1] However, some functional studies in rat vas deferens have suggested a higher potency of prazosin at α1d-adrenoceptors compared to α1a-adrenoceptors in this specific tissue.[5][6][7]
| Compound | Human Lower Urinary Tract (α1a) | Rabbit Bladder Neck (α1a) | Human Renal Artery | Rat Aorta |
| This compound | 9.2[1] | 9.2[1] | 7.3[1] | 7.9[1] |
| Prazosin | 8.7[1] | 8.3[1] | 8.7[1] | 8.3[1] |
Table 2: Functional antagonist potencies (pA2 values) of this compound and prazosin in various tissue preparations.
Signaling Pathways and Mechanisms of Action
Both this compound and prazosin are competitive antagonists at alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like noradrenaline, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key event leading to smooth muscle contraction. By blocking the binding of noradrenaline, both this compound and prazosin inhibit this signaling pathway, resulting in smooth muscle relaxation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide, based on the procedures described by Williams et al. (1999) and Docherty (2013).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds for different α1-adrenoceptor subtypes.
Detailed Steps:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1a, α1b, or α1d-adrenoceptors are cultured in appropriate media.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer followed by centrifugation. The resulting pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
Assays are performed in a final volume of 250 µL containing cell membranes, [³H]-prazosin (at a concentration close to its Kd), and a range of concentrations of the competing ligand (this compound or unlabelled prazosin).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to reduce non-specific binding.
-
The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This assay determines the functional potency (pA2) of an antagonist by measuring its ability to inhibit the contractile response to an agonist in isolated tissues.
Detailed Steps:
-
Tissue Preparation:
-
Tissues such as human lower urinary tract, rabbit bladder neck, or rat aorta are obtained and dissected into strips or rings in cold physiological salt solution.
-
The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
-
Isometric Tension Recording:
-
The tissues are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied, and the tissues are allowed to equilibrate for a period (e.g., 60-90 minutes).
-
-
Concentration-Response Curves:
-
A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is constructed by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile response at each concentration.
-
After washing and a recovery period, the tissue is incubated with a known concentration of the antagonist (this compound or prazosin) for a specific duration (e.g., 30-60 minutes).
-
A second concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
-
Schild Analysis:
-
The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity. The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the regression line.
-
Conclusion
The functional assay data clearly delineates the pharmacological profiles of this compound and prazosin. This compound emerges as a highly potent and selective antagonist for the α1a-adrenergic receptor subtype. This selectivity is evident in both radioligand binding and functional tissue assays. In contrast, prazosin acts as a non-selective antagonist, potently blocking all three α1-adrenoceptor subtypes.
For researchers investigating the specific roles of the α1a-adrenoceptor in physiological or pathological processes, this compound offers a valuable and selective pharmacological tool. Its use can help to dissect the contributions of the α1a subtype from those of the α1b and α1d subtypes. Prazosin, with its broad-spectrum α1-adrenoceptor antagonism, remains a useful standard for studies where general α1-blockade is desired. The choice between these two compounds will ultimately depend on the specific research question and the desired level of receptor subtype selectivity.
References
- 1. Pharmacologic effects of autacoids on subsets of T cells. Regulation of expression/function of histamine-2 receptors by a subset of suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of noradrenaline on the contractile response of the urinary bladder. An in vitro study in man and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Rat superfused aortic strip for the bioassay of noradrenaline and adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-100329: A Comparative Guide to its High Selectivity for the α1A-Adrenoceptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RS-100329's selectivity for the α1A-adrenoceptor against other common α1-adrenoceptor antagonists. The information is supported by experimental data to validate its performance and utility in research and development.
This compound is a potent and highly selective antagonist for the α1A-adrenoceptor subtype.[1][2] This selectivity is crucial for investigating the specific physiological roles of the α1A-adrenoceptor and for the development of targeted therapeutics, particularly for conditions such as benign prostatic hyperplasia (BPH).[2] Experimental data demonstrates that this compound exhibits significantly greater affinity and functional potency for the α1A subtype compared to the α1B and α1D subtypes, as well as when compared to less selective antagonists like prazosin and tamsulosin.[1][2]
Comparative Binding Affinities and Functional Potencies
The selectivity of this compound has been rigorously evaluated in vitro using both radioligand binding assays and functional assays in cell lines expressing human cloned α1-adrenoceptor subtypes.
Radioligand Binding Affinities
Binding affinity, represented by the pKi value, indicates the concentration of a ligand required to occupy 50% of the receptors. A higher pKi value signifies a higher binding affinity. Studies in CHO-K1 cells expressing human α1A-, α1B-, and α1D-adrenoceptors show that this compound has a nanomolar affinity for the α1A subtype and is substantially more selective for this subtype compared to prazosin and tamsulosin.[1][2]
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 |
| Prazosin | 8.7 | 9.2 | 9.1 | 0.3 | 0.4 |
| Tamsulosin | 9.8 | 8.8 | 9.7 | 10 | 1.3 |
Data sourced from Williams et al., 1999.[1][2]
Functional Antagonist Potencies
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist, in this case, noradrenaline-stimulated inositol phosphate accumulation. The antagonist potency is expressed as the pA2 value, where a higher value indicates greater potency. The functional data corroborates the binding data, demonstrating this compound's high potency and selectivity at the α1A-adrenoceptor.[1]
| Compound | α1A (pA2) | α1B (pA2) | α1D (pA2) | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| This compound | 9.2 | 7.2 | 7.8 | 100 | 25 |
| Prazosin | 8.7 | 9.4 | 9.3 | 0.2 | 0.25 |
| Tamsulosin | 9.8 | 8.9 | 9.8 | 7.9 | 1 |
Data sourced from Williams et al., 1999.[1]
In functional studies on native tissues, this compound potently antagonized noradrenaline-induced contractions in human lower urinary tract (LUT) tissues and rabbit bladder neck (pA2 of 9.2 for both), tissues where the α1A-adrenoceptor is predominant.[2] In contrast, it was approximately 100-fold less potent in human renal artery and rat aorta (pA2 values of 7.3 and 7.9, respectively), where other α1 subtypes are more prevalent.[2]
Experimental Protocols
The validation of this compound's selectivity relies on established and robust experimental methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the human α1A, α1B, and α1D-adrenoceptor subtypes.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing human cloned α1A-, α1B-, or α1D-adrenoceptors are cultured to confluence.
-
Intact Cell Binding: Whole cells are incubated with a fixed concentration of the radioligand [3H]-prazosin.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound, prazosin, tamsulosin).
-
Equilibrium and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then removed by washing.
-
Scintillation Counting: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Inositol Phosphate Accumulation)
Objective: To determine the functional potency (pA2) of this compound and other antagonists in blocking agonist-induced second messenger signaling.
Methodology:
-
Cell Culture and Labeling: CHO-K1 cells expressing the respective human α1-adrenoceptor subtypes are cultured and pre-labeled with [3H]-myo-inositol.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of noradrenaline (an α1-adrenoceptor agonist) in the presence of lithium chloride (LiCl) to prevent inositol monophosphate degradation.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the total [3H]-inositol phosphates are extracted.
-
Quantification: The amount of accumulated [3H]-inositol phosphates is measured using a scintillation counter.
-
Data Analysis: The ability of the antagonist to inhibit the noradrenaline-induced response is quantified, and the pA2 value is calculated using the Schild equation.
Visualizing the Validation Process
To further clarify the experimental logic and the underlying signaling pathway, the following diagrams are provided.
Caption: α1-Adrenoceptor Gq signaling pathway blocked by this compound.
Caption: Experimental workflow for selectivity validation.
References
- 1. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel α1A-Adrenoceptor Antagonists: RS-100329 and Ro 70-0004
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two novel and selective α1A-adrenoceptor antagonists, RS-100329 and Ro 70-0004. The information presented is intended to assist researchers in pharmacology, drug discovery, and urology in evaluating these compounds for preclinical and clinical research, particularly in the context of conditions such as benign prostatic hyperplasia (BPH).[1][2][3]
Introduction
This compound and Ro 70-0004 are potent and selective antagonists of the α1A-adrenergic receptor subtype.[1] This selectivity is of significant interest as the α1A-adrenoceptor is the predominant subtype in the human prostate and lower urinary tract, mediating smooth muscle contraction.[3][4] The hypothesis underlying the development of these compounds is that selective blockade of α1A-adrenoceptors can alleviate the symptoms of BPH by relaxing the smooth muscle of the prostate and bladder neck, with a reduced potential for cardiovascular side effects associated with non-selective α-blockers.[1][3] This guide summarizes their comparative pharmacology based on published experimental data.
Mechanism of Action
Both this compound and Ro 70-0004 are competitive antagonists at α1A-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. By competitively blocking the binding of norepinephrine to the α1A-adrenoceptor, this compound and Ro 70-0004 inhibit this signaling pathway, resulting in smooth muscle relaxation.[1]
Quantitative Data Summary
The following tables summarize the binding affinities and functional antagonist potencies of this compound and Ro 70-0004 against human cloned α1-adrenoceptor subtypes and their effects in various tissue preparations.
Table 1: Comparative Binding Affinities (pKi) at Human Cloned α1-Adrenoceptor Subtypes [1]
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 63 | 50 |
Table 2: Comparative Functional Antagonist Potencies (pA2) in Isolated Tissues [1]
| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta |
| This compound | 9.2 | 9.2 | 7.3 | 7.9 |
| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and Ro 70-0004 for human α1A, α1B, and α1D-adrenoceptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A, α1B, or α1D-adrenoceptors were cultured to confluence. The cells were harvested and homogenized in ice-cold buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.
-
Binding Assay: Competition binding assays were performed in a final volume of 250 µL. Cell membranes (approximately 10-20 µg of protein) were incubated with a fixed concentration of the radioligand [3H]-prazosin and varying concentrations of the competing unlabeled ligands (this compound or Ro 70-0004).
-
Incubation and Filtration: The incubation was carried out at 37°C for 60 minutes to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assays
Objective: To assess the functional antagonism of this compound and Ro 70-0004 by measuring their ability to inhibit norepinephrine-induced second messenger production.
Methodology:
-
Cell Culture and Labeling: CHO-K1 cells expressing the α1-adrenoceptor subtypes were seeded in 24-well plates and incubated with [3H]-myo-inositol for 48 hours to label the cellular phosphoinositide pools.
-
Assay Conditions: The cells were washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the antagonist (this compound or Ro 70-0004) for 30 minutes.
-
Stimulation: Norepinephrine was then added to stimulate the production of inositol phosphates, and the incubation continued for a further 60 minutes.
-
Extraction and Quantification: The reaction was terminated by the addition of perchloric acid. The total [3H]-inositol phosphates were separated from free [3H]-inositol by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The antagonist potency was determined by constructing concentration-response curves for norepinephrine in the presence of different concentrations of the antagonist.
Organ Bath Studies for Functional Antagonism
Objective: To determine the functional antagonist potency (pA2) of this compound and Ro 70-0004 in isolated tissue preparations.
Methodology:
-
Tissue Preparation: Human lower urinary tract, rabbit bladder neck, human renal artery, and rat aorta tissues were obtained and dissected into strips or rings. The tissues were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Equilibration and Viability Check: Tissues were allowed to equilibrate under a resting tension for at least 60 minutes. The viability of the tissues was confirmed by eliciting a contractile response with a high concentration of potassium chloride.
-
Cumulative Concentration-Response Curves: Cumulative concentration-response curves to the agonist norepinephrine were constructed.
-
Antagonist Incubation: After washing and a re-equilibration period, tissues were incubated with a single concentration of the antagonist (this compound or Ro 70-0004) for a predetermined period (e.g., 60 minutes).
-
Data Analysis: A second cumulative concentration-response curve to norepinephrine was then constructed in the presence of the antagonist. The antagonist potency (pA2) was calculated using the Schild equation, which quantifies the degree of rightward shift in the agonist concentration-response curve caused by a competitive antagonist.
Visualizations
Signaling Pathway of α1A-Adrenoceptor and Site of Antagonist Action
References
Comparative Analysis of RS-100329 Cross-Reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of RS-100329 across different adrenergic receptor subtypes. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound, aiding in the design of future research and development initiatives.
Executive Summary
This compound is a potent and highly selective antagonist for the α1A-adrenoceptor. Experimental data from radioligand binding and functional assays consistently demonstrate its significant selectivity for the α1A subtype over α1B and α1D adrenoceptors. This high degree of selectivity suggests a lower likelihood of off-target effects mediated by other adrenergic receptor subtypes, making this compound a valuable tool for studying the physiological and pathological roles of the α1A-adrenoceptor.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional antagonist activity of this compound in comparison to other α1-adrenoceptor antagonists.
Table 1: Comparative Binding Affinities (pKi) of α1-Adrenoceptor Antagonists
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| This compound | 9.6 [1][2][3] | 7.5 [3] | 7.9 [3] | 126 [1][2] | 50 [1][2] |
| Prazosin | 8.7[1] | - | - | Little subtype selectivity[1] | Little subtype selectivity[1] |
| Tamsulosin | 10.4[1] | - | - | Little subtype selectivity[1] | Little subtype selectivity[1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity (pA2) of this compound in Various Tissues
| Tissue | Receptor Subtype(s) | pA2 Value |
| Human Lower Urinary Tract | Primarily α1A | 9.2[1] |
| Rabbit Bladder Neck | Primarily α1A | 9.2[1] |
| Human Renal Artery | α1A and others | 7.3[1] |
| Rat Aorta | α1A and others | 7.9[1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The data presented in this guide were derived from established in vitro pharmacological assays. The general methodologies are outlined below.
Radioligand Binding Assays
These experiments were conducted to determine the binding affinity of this compound for different α1-adrenoceptor subtypes.
Objective: To quantify the binding affinity (Ki) of this compound for human cloned α1A, α1B, and α1D-adrenoceptors.
Methodology:
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing human cloned α1A, α1B, or α1D-adrenoceptors were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Assay: Cell membranes were incubated with a specific radioligand (e.g., [3H]-prazosin) at a fixed concentration and varying concentrations of the competing ligand (this compound).
-
Incubation: The incubation was carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays (Tissue Contraction)
These experiments were performed to assess the functional antagonist activity of this compound in tissues containing α1-adrenoceptors.
Objective: To determine the pA2 value of this compound as a measure of its functional antagonism of noradrenaline-induced tissue contractions.
Methodology:
-
Tissue Preparation: Isolated tissue preparations (e.g., human lower urinary tract, rabbit bladder neck, human renal artery, rat aorta) were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Concentration-Response Curves: Cumulative concentration-response curves to the agonist noradrenaline were obtained in the absence and presence of increasing concentrations of this compound.
-
Incubation: Tissues were incubated with this compound for a predetermined period before the addition of noradrenaline to ensure equilibrium.
-
Measurement of Contraction: The contractile responses of the tissues were measured isometrically using force-displacement transducers.
-
Data Analysis: The pA2 values were calculated using a Schild plot analysis, which provides a measure of the affinity of a competitive antagonist.
Mandatory Visualization
References
In Vivo Efficacy of RS-100329: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative analysis of the α1A-adrenoceptor antagonist RS-100329, focusing on its validated in vivo efficacy for researchers, scientists, and professionals in drug development. The document outlines the pharmacological profile of this compound in comparison to other α1-adrenoceptor antagonists such as Ro 70-0004, tamsulosin, and prazosin, with a focus on uroselectivity—the preferential effect on the lower urinary tract over cardiovascular tissues. While in vivo data for this compound remains largely within unpublished studies, this guide synthesizes available in vitro data and contextualizes it with the known in vivo effects of its alternatives to offer a comprehensive overview.
Comparative Pharmacological Data
This compound demonstrates high potency and selectivity for the α1A-adrenoceptor subtype, which is crucial for its therapeutic potential in conditions like benign prostatic hyperplasia (BPH). The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing this compound with other key α1-adrenoceptor antagonists.
Table 1: Comparative Antagonist Affinity (pKi) at Human Cloned α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | α1A:α1B Selectivity Ratio | α1A:α1D Selectivity Ratio | Reference |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 | [1] |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60 | 50 | [1] |
| Tamsulosin | 9.7 | 8.9 | 9.4 | 6 | 2 | [1] |
| Prazosin | 8.8 | 9.1 | 8.8 | 0.5 | 1 | [1] |
Table 2: Comparative Functional Antagonist Potency (pA2) in Various Tissues
| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta | Reference |
| This compound | 9.2 | 9.2 | 7.3 | 7.9 | [1] |
| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 | [1] |
| Tamsulosin | 10.4 | 9.8 | Not Reported | Not Reported | [1] |
| Prazosin | 8.7 | 8.3 | Not Reported | Not Reported | [1] |
Signaling Pathway and Mechanism of Action
This compound functions as a selective antagonist of the α1A-adrenergic receptor. In the context of BPH, the binding of norepinephrine to α1A-adrenoceptors on the smooth muscle cells of the prostate and bladder neck triggers a signaling cascade that leads to muscle contraction and increased urinary outflow resistance. This compound competitively blocks this binding, leading to smooth muscle relaxation and alleviation of BPH symptoms. The uroselectivity of this compound is attributed to its high affinity for the α1A subtype, which is predominant in the lower urinary tract, compared to the α1B subtype, which is more prevalent in vascular smooth muscle.
Experimental Protocols
While specific in vivo protocols for this compound are not publicly available, a general methodology for assessing the uroselectivity of α1-adrenoceptor antagonists in animal models can be described.
Objective: To determine the in vivo efficacy and uroselectivity of an α1-adrenoceptor antagonist by comparing its effects on lower urinary tract function and cardiovascular parameters.
Animal Model: Anesthetized male rats or dogs are commonly used models.
Methodology:
-
Anesthesia and Catheterization: Animals are anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively. A catheter is also placed in the bladder for measuring intravesical pressure, and a needle electrode may be placed in the urethral sphincter for electromyography.
-
Baseline Measurements: Stable baseline recordings of mean arterial pressure (MAP), heart rate (HR), and intravesical pressure are established.
-
Drug Administration: The test compound (e.g., this compound) and reference compounds (e.g., prazosin, tamsulosin) are administered intravenously in escalating doses.
-
Urethral Pressure Measurement: The primary efficacy endpoint is the reduction in urethral pressure, which is often induced by electrical stimulation of the hypogastric nerve or by administration of an α1-agonist like phenylephrine.
-
Cardiovascular Parameter Monitoring: MAP and HR are continuously monitored to assess cardiovascular side effects.
-
Data Analysis: Dose-response curves are constructed for the effects of each compound on urethral pressure and MAP. The uroselectivity ratio is calculated by comparing the dose required to produce a certain level of reduction in urethral pressure versus the dose that causes a specific change in MAP.
Discussion and Conclusion
The available in vitro data strongly suggest that this compound is a potent and highly selective α1A-adrenoceptor antagonist. Its pharmacological profile indicates a significant potential for uroselectivity, which is a desirable characteristic for the treatment of BPH, as it may lead to fewer cardiovascular side effects compared to less selective agents like prazosin.
While direct comparative in vivo studies for this compound are not publicly available, the in vitro functional data demonstrates a clear differentiation from non-selective antagonists. The approximately 100-fold weaker potency of this compound on vascular tissue compared to lower urinary tract tissue in vitro is a strong indicator of its potential for a favorable in vivo profile.[1] In vivo studies with the structurally related and also α1A-selective compound, Ro 70-0004, have confirmed similar selectivity properties.[2]
For researchers and drug development professionals, this compound represents a promising candidate for further investigation. The high in vitro selectivity for the α1A-adrenoceptor subtype warrants in vivo studies to quantify its efficacy and safety profile and to confirm the anticipated uroselectivity. Future research should aim to publish direct, head-to-head in vivo comparisons of this compound with existing therapies to fully elucidate its therapeutic potential.
References
A Comparative Guide to Selective α1A-Adrenoceptor Antagonists as Alternatives to RS-100329
For researchers and drug development professionals seeking alternatives to the selective α1A-adrenoceptor antagonist RS-100329, this guide provides an objective comparison of several compounds. The performance of these alternatives is evaluated based on their binding affinities and subtype selectivity, supported by experimental data from peer-reviewed studies. This document aims to facilitate informed decisions in the selection of appropriate research tools for studying the α1A-adrenoceptor.
Comparative Analysis of α1A-Adrenoceptor Antagonist Selectivity
The following table summarizes the binding affinities (pKi) and selectivity ratios of various α1A-adrenoceptor antagonists for human cloned α1A, α1B, and α1D adrenoceptors. A higher pKi value indicates a higher binding affinity. The selectivity ratio indicates the fold-selectivity for the α1A subtype over the α1B and α1D subtypes.
| Compound | pKi (α1A) | pKi (α1B) | pKi (α1D) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| This compound | 9.6[1][2] | 7.5[1][2] | 7.9[1][2] | 126[1][2] | 50[1][2] |
| Tamsulosin | 10.38[3] | 9.33[3] | 9.85[3] | 11[3] | 3.4[3] |
| Silodosin | ~9.92 | ~7.66 | ~8.19 | ~162 | ~50 |
| Ro 70-0004 | 8.9[1][2] | 7.1[1][2] | 7.2[1][2] | 60[1][2] | 50[1][2] |
| Alfuzosin | Non-selective | Non-selective | Non-selective | - | - |
| Doxazosin | Non-selective | Non-selective | Non-selective | - | - |
| Prazosin | Non-selective | Non-selective | Non-selective | - | - |
| Terazosin | Non-selective | Non-selective | Non-selective | - | - |
| 5-Methylurapidil | 9.1-9.4 (rat)[4] | 7.2-7.8 (rat)[4] | - | High | - |
Note: Data is derived from studies using human cloned receptors unless otherwise specified. "Non-selective" indicates that the compound displayed high affinity for all three subtypes without significant preference for α1A. The data for 5-Methylurapidil is from rat tissues and indicates high affinity for a site corresponding to the α1A-subtype.
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assay Protocol
This method is employed to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for the α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human cloned α1A, α1B, or α1D-adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
Test compounds (unlabeled antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]-Prazosin and varying concentrations of the unlabeled test compound in a binding buffer.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay Protocol: Inositol Phosphate Accumulation
This assay measures the functional consequence of receptor activation or inhibition by quantifying the production of a second messenger, inositol phosphate (IP).
Objective: To determine the functional potency of an antagonist in inhibiting agonist-induced IP accumulation.
Materials:
-
Intact cells expressing the desired α1-adrenoceptor subtype.
-
[3H]-myo-inositol.
-
Agonist (e.g., norepinephrine).
-
Test compounds (antagonists).
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: The cells are pre-incubated with the test antagonist at various concentrations for a defined period.
-
Stimulation: LiCl is added to inhibit inositol monophosphatase, followed by the addition of an agonist (e.g., norepinephrine) to stimulate the receptor.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography (Dowex AG1-X8 resin) and quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is used to determine its functional potency (e.g., pA2 or IC50 value).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for α1A-adrenoceptors and a typical experimental workflow for evaluating antagonist affinity.
Caption: Canonical α1A-adrenoceptor signaling pathway.
Caption: Experimental workflow for determining antagonist affinity.
References
- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Uroselective Mechanism of Action of RS-100329 in New and Established Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS-100329, a potent and selective α1A-adrenoceptor antagonist, with other relevant α1-blockers. We present supporting experimental data from both established and newer models, detail the methodologies of key experiments, and visualize the underlying signaling pathways and experimental workflows. This document is intended to assist researchers in confirming and exploring the mechanism of action of this compound and similar compounds.
Executive Summary
This compound demonstrates high affinity and selectivity for the α1A-adrenoceptor subtype, which is predominantly responsible for smooth muscle contraction in the lower urinary tract. This uroselectivity suggests a favorable clinical profile for the treatment of symptoms associated with benign prostatic hyperplasia (BPH), with potentially fewer cardiovascular side effects compared to non-selective α1-antagonists. This guide presents data from in vitro radioligand binding assays, functional tissue contraction studies, and newer in vivo urodynamic models to substantiate this mechanism.
Data Presentation: Comparative Antagonist Affinities
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound and other α1-adrenoceptor antagonists.
Table 1: Comparative Binding Affinities (pKi) at Human Cloned α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | α1A/α1B Selectivity | α1A/α1D Selectivity |
| This compound | 9.6 | 7.5 | 7.9 | 126-fold | 50-fold |
| Tamsulosin | 10.38 | 9.33 | 9.85 | 11-fold | 3.4-fold |
| Prazosin | ~9.4 | ~9.3 | ~9.2 | ~1.3-fold | ~1.6-fold |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 63-fold | 50-fold |
Data compiled from multiple sources. pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Comparative Functional Antagonist Potencies (pA2) in Various Tissue Models
| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Rat Aorta (α1D-mediated) |
| This compound | 9.2 | 9.2 | 7.9 |
| Tamsulosin | 10.4 | 9.8 | 10.1 |
| Prazosin | 8.7 | 8.3 | ~9.85 |
| Ro 70-0004 | 8.8 | 8.9 | 6.8 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve.
Mandatory Visualizations
Signaling Pathway of α1A-Adrenoceptor Antagonism
Caption: Signaling pathway of α1A-adrenoceptor activation and its blockade by this compound.
Experimental Workflow for Characterizing α1-Adrenoceptor Antagonists
Caption: Workflow for comprehensive characterization of an α1-adrenoceptor antagonist.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for α1A, α1B, and α1D adrenoceptor subtypes.
Model: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A, α1B, or α1D adrenoceptors.
Materials:
-
CHO-K1 cell membranes expressing the receptor of interest.
-
Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM phentolamine.
-
Test compounds: this compound, tamsulosin, prazosin, Ro 70-0004 at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from CHO-K1 cells by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-prazosin (final concentration ~0.25 nM), and 50 µL of either vehicle, non-specific binding control, or test compound at varying concentrations.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values for each test compound and calculate the Ki values using the Cheng-Prusoff equation.
Functional Tissue Contraction Assay
Objective: To determine the functional antagonist potency (pA2) of this compound and comparator compounds.
Model: Isolated rat thoracic aorta rings (primarily expressing α1D-adrenoceptors) or rabbit bladder neck strips (expressing a high density of α1A-adrenoceptors).
Materials:
-
Male Wistar rats (250-300g) or male New Zealand white rabbits (2-2.5kg).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Agonist: Noradrenaline.
-
Antagonists: this compound, tamsulosin, prazosin, Ro 70-0004.
-
Organ bath system with isometric force transducers.
Procedure:
-
Euthanize the animal and dissect the thoracic aorta or bladder neck in cold Krebs-Henseleit solution.
-
Cut the tissue into 2-3 mm rings or strips and mount them in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 2g for rat aorta) and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve to noradrenaline (e.g., 10^-9 to 10^-5 M).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a single concentration of the antagonist for a predetermined time (e.g., 30-60 minutes).
-
Obtain a second cumulative concentration-response curve to noradrenaline in the presence of the antagonist.
-
Repeat steps 5-7 with increasing concentrations of the antagonist.
-
Calculate the dose ratio for each antagonist concentration and perform a Schild regression analysis to determine the pA2 value.
Urodynamic Studies in Conscious, Freely Moving Rats
Objective: To evaluate the in vivo efficacy of this compound on bladder function in a more physiologically relevant model.
Model: Female Sprague-Dawley rats with chronically implanted bladder catheters.
Materials:
-
Female Sprague-Dawley rats (200-250g).
-
Bladder catheters (PE-50 tubing).
-
Infusion pump, pressure transducer, and data acquisition system.
-
Metabolic cages for conscious monitoring.
-
Saline solution for bladder infusion.
-
Test compounds administered intravenously or intraperitoneally.
Procedure:
-
Surgically implant a catheter into the bladder dome of anesthetized rats, with the external end exteriorized at the nape of the neck. Allow for a recovery period of 3-5 days.
-
On the day of the experiment, place the conscious, freely moving rat in a metabolic cage.
-
Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) to elicit repetitive voiding cycles.
-
Record baseline urodynamic parameters, including micturition pressure, bladder capacity (infused volume at the onset of micturition), and voiding frequency for a control period.
-
Administer the test compound (e.g., this compound or vehicle) and continue the urodynamic recording.
-
Analyze the changes in urodynamic parameters post-drug administration compared to the baseline period.
Conclusion
The presented data and methodologies provide a robust framework for confirming the mechanism of action of this compound as a uroselective α1A-adrenoceptor antagonist. The high affinity and selectivity for the α1A subtype, demonstrated in radioligand binding studies, translate to potent functional antagonism in lower urinary tract tissues with significantly less activity in vascular models. Newer in vivo models, such as urodynamic studies in conscious rats, further substantiate its functional effects on bladder dynamics. This comparative guide serves as a valuable resource for researchers investigating the pharmacology of α1-adrenoceptor antagonists and developing novel therapies for lower urinary tract symptoms.
Evaluating the Uroselectivity of RS-100329: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the uroselectivity of the α1A-adrenoceptor antagonist RS-100329 with other key alternatives, supported by experimental data. Uroselectivity, a critical attribute for treatments targeting lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), refers to the preferential action of a drug on the urinary tract over the vasculature, thereby minimizing cardiovascular side effects such as hypotension.
This document summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding of the pharmacological profile of this compound.
Quantitative Comparison of α1-Adrenoceptor Antagonists
The uroselectivity of α1-adrenoceptor antagonists is primarily determined by their relative affinity for the α1A-adrenoceptor subtype, which is predominant in the smooth muscle of the prostate and bladder neck, versus the α1B and α1D subtypes that are more prevalent in blood vessels. This selectivity is quantified through receptor binding affinity (pKi) and functional antagonist potency (pA2) values.
Table 1: Receptor Binding Affinity (pKi) at Human Cloned α1-Adrenoceptor Subtypes
This table presents the negative logarithm of the inhibitory constant (pKi) for various α1-adrenoceptor antagonists at the three human subtypes expressed in Chinese Hamster Ovary (CHO) cells. Higher pKi values indicate greater binding affinity.
| Drug | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) | Reference |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 | [1] |
| Tamsulosin | ~9.7 | ~8.7 | ~9.4 | ~10 | ~2 | Data from multiple sources |
| Prazosin | ~8.9 | ~9.2 | ~8.9 | ~0.5 | ~1 | [1] |
| Alfuzosin | ~8.2 | ~8.1 | ~8.2 | ~1.3 | ~1 | Data from multiple sources |
| Silodosin | ~10.4 | ~7.8 | ~8.6 | ~398 | ~63 | Data from multiple sources |
Note: Selectivity is calculated as 10^(pKi α1A - pKi α1B/D). Data for Tamsulosin, Prazosin, Alfuzosin, and Silodosin are compiled from various studies and are approximate for comparative purposes.
Table 2: Functional Antagonist Potency (pA2) in Urogenital vs. Vascular Tissues
This table shows the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response (pA2). These values indicate the functional potency of the drugs in isolated tissue preparations. A higher pA2 in lower urinary tract (LUT) tissues compared to vascular tissues suggests functional uroselectivity.
| Drug | Human Lower Urinary Tract (LUT) (pA2) | Human Renal Artery (HRA) (pA2) | Rat Aorta (RA) (pA2) | Uroselectivity Ratio (LUT vs. HRA) | Reference |
| This compound | 9.2 | 7.3 | 7.9 | ~79 | [1] |
| Tamsulosin | 10.4 | ~9.8 | ~9.8 | ~4 | [1] |
| Prazosin | 8.7 | ~8.7 | ~8.3 | ~1 | [1] |
| Alfuzosin | ~8.5 | ~8.3 | ~8.4 | ~1.6 | Data from multiple sources |
| Silodosin | ~10.0 | ~8.0 | ~8.5 | ~100 | Data from multiple sources |
Note: Uroselectivity ratio is calculated as 10^(pA2 LUT - pA2 HRA). Data for Alfuzosin and Silodosin are compiled from various studies and are approximate for comparative purposes.
Summary of Findings: The data clearly demonstrates the high α1A-adrenoceptor subtype selectivity of this compound in both binding and functional assays.[1] this compound exhibits a 126-fold and 50-fold selectivity for the α1A subtype over the α1B and α1D subtypes, respectively.[1] This translates to a significant functional uroselectivity, with approximately 100-fold greater potency in human lower urinary tract tissues compared to vascular tissues like the human renal artery and rat aorta.[1] In contrast, prazosin shows little to no subtype selectivity, and tamsulosin displays a more modest selectivity profile.[1] Alfuzosin is considered functionally uroselective due to its preferential accumulation in prostatic tissue rather than receptor subtype selectivity. Silodosin also demonstrates high α1A selectivity.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
Objective: To determine the binding affinity (Ki) of test compounds for human α1A, α1B, and α1D adrenoceptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human cloned α1A, α1B, or α1D adrenoceptor subtypes are cultured to confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a radiolabeled ligand that binds to all α1-adrenoceptor subtypes, such as [3H]-prazosin (e.g., 0.25 nM).
-
Varying concentrations of the unlabeled test compound (e.g., this compound) or a known non-selective antagonist (for determining non-specific binding, e.g., 10 µM phentolamine).
-
-
The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki.
-
Functional Antagonism Assay in Isolated Tissues (Organ Bath)
Objective: To determine the functional antagonist potency (pA2) of test compounds on agonist-induced contractions in isolated lower urinary tract and vascular smooth muscle tissues.
Methodology:
-
Tissue Preparation:
-
Human prostate, human renal artery, or rat aorta tissues are obtained ethically and placed in cold, oxygenated Krebs-Henseleit solution.
-
The tissues are carefully dissected into strips or rings of appropriate size (e.g., 2-3 mm wide).
-
The tissue preparations are mounted in organ baths containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.
-
The tissues are attached to isometric force transducers to measure changes in tension.
-
An optimal resting tension is applied to the tissues, and they are allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
-
-
Contraction and Antagonism:
-
After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Following a washout and return to baseline, a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) is generated.
-
The tissues are then washed and incubated with a specific concentration of the antagonist (e.g., this compound) for a set period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.
-
This process is repeated with different concentrations of the antagonist.
-
-
Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
-
The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The point where this line intersects the x-axis is the pA2 value.
-
Mandatory Visualizations
Signaling Pathway of α1A-Adrenoceptor Activation
Caption: α1A-Adrenoceptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Determining Functional Uroselectivity
Caption: Workflow for assessing functional uroselectivity using organ bath assays.
References
Safety Operating Guide
Proper Disposal of RS-100329: A Guide for Laboratory Professionals
For immediate reference, RS-100329 hydrochloride is not classified as a hazardous substance according to the available Safety Data Sheet (SDS). However, adherence to proper laboratory disposal procedures is essential for maintaining a safe and compliant research environment. This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound, ensuring the safety of personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
While this compound is not classified as hazardous, standard laboratory safety protocols should always be followed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. In case of contact with skin, wash the affected area thoroughly with soap and water. If inhaled, move to a well-ventilated area.
-
Spill Response: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride | Tocris Bioscience |
| Molecular Formula | C20H25F3N4O3.HCl | Tocris Bioscience |
| Molecular Weight | 462.89 g/mol | Tocris Bioscience |
| Hazard Classification | Not classified as hazardous | Tocris Bioscience |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound.
1. Waste Identification and Segregation:
-
Non-Hazardous Waste Stream: Based on the current SDS, this compound can be managed as non-hazardous chemical waste.
-
Segregation: Do not mix this compound waste with hazardous waste streams such as halogenated organic compounds, corrosive materials, or heavy metals. This prevents cross-contamination and ensures proper disposal of all waste types.
2. Preparing for Disposal:
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and wipes should also be collected in this container.
-
-
Solutions:
-
Aqueous solutions of this compound should be collected in a designated, sealed container labeled "Non-hazardous aqueous waste containing this compound."
-
Drain Disposal is not recommended without consulting your institution's Environmental Health and Safety (EHS) office. While not classified as hazardous, the environmental impact of releasing research chemicals into the sanitary sewer system should be considered.
-
3. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound hydrochloride") and the words "Non-Hazardous Waste."
-
Secure Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Institutional Guidelines: The final disposal route will be determined by your institution's specific waste management policies.
-
EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the non-hazardous chemical waste. They will provide guidance on the appropriate procedures and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Essential Safety and Disposal Guidance for RS-100329
For Immediate Reference: Researchers, scientists, and drug development professionals handling RS-100329 must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential information on personal protective equipment (PPE), handling procedures, and proper disposal of this potent and selective α1A-adrenoceptor antagonist.
This compound hydrochloride is a chemical compound that requires careful handling in a laboratory setting. It is classified as a substance that can cause severe skin burns and eye damage. The following information outlines the necessary precautions and procedures to ensure the safety of all personnel and the environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent direct contact and exposure. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option. |
| Body | Protective clothing | A lab coat or other protective garment is necessary. |
| Eyes | Eye protection | Safety goggles are required to prevent splashes. |
| Face | Face protection | A face shield should be worn in addition to goggles. |
Handling and Operational Plan
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If working with the solid form, be mindful that it can be a combustible dust. Avoid creating dust clouds. Use a micro-spatula for transfers.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete. Decontaminate all work surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation:
-
Crucial: Do not mix halogenated waste with non-halogenated waste.[1][2][3]
-
This compound waste must be collected in a designated "Halogenated Organic Waste" container.[4]
Step-by-Step Disposal Protocol:
-
Containerization: Place all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, into a clearly labeled, sealed, and chemically compatible waste container.[1][5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][5][6]
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
Below is a diagram outlining the logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
